Lithium amide
Description
Historical Development of Lithium Amide as a Chemical Reagent
The journey of this compound from a laboratory curiosity to an indispensable reagent began with its initial synthesis and identification in 1894. acs.org Early methods for its preparation involved the reaction of lithium metal with liquid ammonia (B1221849), often catalyzed by a transition metal compound like iron(III) nitrate. google.com Another established industrial method involves heating lithium metal or lithium hydride in a stream of ammonia. nih.govatamanchemicals.com
A significant milestone in the history of this compound was the discovery of its utility as a strong base, capable of deprotonating ketones, aldehydes, and other structurally related organic molecules. acs.org This discovery was pivotal, marking the advent of strong-base chemistry where either this compound or the more historically prevalent sodium amide was found to be superior depending on the specific application. acs.org For safety reasons and often for improved selectivity, this compound has become the preferred reagent in many applications. nih.govatamanchemicals.com
The development of substituted lithium amides, such as lithium diisopropylamide (LDA), lithium tetramethylpiperidide (LiTMP), and lithium hexamethyldisilazide (LiHMDS), further broadened the scope of these reagents. wikipedia.org These sterically hindered, non-nucleophilic bases became instrumental in generating specific enolates from ketones, a cornerstone of modern carbon-carbon bond-forming strategies. acs.org The ability to achieve regioselective and stereoselective deprotonations under kinetic control revolutionized organic synthesis. acs.org
The first synthesis and structural determination of a monomeric, unsolvated this compound (LiNH₂) in the gas phase provided crucial experimental data on its bond lengths and angles. acs.org This was a significant achievement as it allowed for the refinement of theoretical calculations and a deeper understanding of the fundamental structure of this key model compound. acs.org
| Property | Value |
| Chemical Formula | LiNH₂ |
| Molar Mass | 22.96 g·mol⁻¹ |
| Appearance | White solid |
| Crystal Structure | Tetragonal |
| Melting Point | 375 °C (decomposes) |
| Density | 1.178 g/cm³ |
| Physical and Chemical Properties of this compound. wikipedia.org |
Significance of Lithium Amides in Modern Synthetic and Materials Chemistry Research
The importance of lithium amides in the 21st century extends far beyond their traditional role as strong bases. They are at the forefront of research in both synthetic organic chemistry and advanced materials science, demonstrating remarkable versatility.
In synthetic chemistry , lithium amides are indispensable tools for a variety of transformations:
As Strong Bases: Their primary and most well-known application is as strong Brønsted bases for deprotonation reactions. thieme-connect.dethieme-connect.de This is fundamental to enolate formation, which is a gateway to numerous subsequent reactions like alkylations and aldol (B89426) condensations. acs.org
As Nucleophiles: Lithium amides can also act as potent nucleophiles, participating in addition reactions to electrophilic centers. thieme-connect.dethieme-connect.de This is particularly useful in amidation reactions of esters and the synthesis of complex amines. nih.govrsc.org Recent research has demonstrated ultrafast amidation of esters using lithium amides at room temperature, even under aerobic conditions, by employing sustainable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govrsc.org
In Asymmetric Synthesis: The development of chiral lithium amides has been a major advancement, enabling the enantioselective synthesis of a wide array of optically pure compounds. thieme-connect.dethieme-connect.de These reagents have been successfully employed in asymmetric deprotonations, alkylations, and conjugate additions, providing access to chiral building blocks for pharmaceuticals and natural products. orgsyn.org
In Catalysis: Lithium amides have also found use as catalysts. For instance, they can be used in catalytic amounts for tandem aminolithiation-carbolithiation reactions to synthesize complex heterocyclic structures. taylorandfrancis.com
In the realm of materials chemistry , this compound and its derivatives are key players in the development of next-generation energy and environmental technologies:
Hydrogen Storage: The lithium-nitrogen-hydrogen (Li-N-H) system, which involves this compound and lithium imide (Li₂NH), is a promising area of research for solid-state hydrogen storage. wikipedia.orgacs.orgnih.gov The reversible reaction between this compound and lithium hydride to form lithium imide and hydrogen offers a potential pathway for high-capacity hydrogen storage, although challenges such as high operating temperatures and sensitivity to air and moisture remain. acs.orgtaylorandfrancis.com
Ammonia Decomposition Catalysis: Lithium imide, often formed in situ from this compound, has emerged as a highly active catalyst for the decomposition of ammonia into hydrogen and nitrogen. nih.govbirmingham.ac.uk This is significant for the use of ammonia as a carbon-free hydrogen carrier. Research has shown that the catalytic activity of the Li-N-H system can be enhanced by the addition of transition metals like chromium and manganese, which lower the formation temperature of the active imide-rich phase. birmingham.ac.ukbham.ac.uk The compositional flexibility within the Li-N-H materials allows for the tuning of their thermal stability and reactivity. nih.gov
| Application Area | Specific Use of this compound | Key Research Finding |
| Organic Synthesis | Strong, non-nucleophilic base | Generation of specific enolates for C-C bond formation. acs.org |
| Organic Synthesis | Nucleophilic amidation | Ultrafast amidation of esters at room temperature in air. nih.govrsc.org |
| Asymmetric Synthesis | Chiral reagent | Enantioselective conjugate additions to α,β-unsaturated esters. orgsyn.org |
| Materials Science | Hydrogen storage | Reversible hydrogen storage through the LiNH₂/LiH system. acs.org |
| Catalysis | Ammonia decomposition | Formation of highly active lithium imide catalysts. nih.govbirmingham.ac.uk |
| Key Applications of this compound in Modern Research. |
Structure
2D Structure
Properties
IUPAC Name |
lithium;azanide | |
|---|---|---|
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InChI |
InChI=1S/Li.H2N/h;1H2/q+1;-1 | |
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InChI Key |
AFRJJFRNGGLMDW-UHFFFAOYSA-N | |
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Canonical SMILES |
[Li+].[NH2-] | |
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Molecular Formula |
H2LiN | |
| Record name | LITHIUM AMIDE | |
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DSSTOX Substance ID |
DTXSID7064815 | |
| Record name | Lithium amide | |
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Molecular Weight |
23.0 g/mol | |
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Physical Description |
Lithium amide is a white crystalline powder with an odor of ammonia. Denser than water., White to colorless crystals with an ammonia-like odor; [HSDB] | |
| Record name | LITHIUM AMIDE | |
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Solubility |
Slightly soluble in ethanol, SLIGHTLY SOL IN LIQ AMMONIA, ALCOHOL, Insoluble in anhydrous ether, benzene, toluene | |
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Density |
1.18 g/cu cm | |
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Color/Form |
Tetragonal crystals, White crystalline powder | |
CAS No. |
7782-89-0 | |
| Record name | LITHIUM AMIDE | |
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| Record name | Lithium amide (Li(NH2)) | |
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| Record name | LITHIUM AMIDE | |
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Melting Point |
Starts to decompose at 320 °C and melts at 375 °C | |
| Record name | LITHIUM AMIDE | |
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Synthetic Methodologies for Lithium Amide and Its Advanced Derivatives
Industrial Scale Production Processes
For commercial production, efficiency, cost-effectiveness, and safety are paramount. The primary industrial methods involve the direct reaction of lithium sources with ammonia (B1221849) at elevated temperatures.
The most established industrial-scale production of lithium amide involves heating either lithium metal or lithium hydride (LiH) in a stream of ammonia gas. atamanchemicals.comnih.gov This process is typically carried out at high temperatures, with some methods citing temperatures around 400-450°C. google.comguidechem.com
The reaction with lithium metal proceeds as follows: 2 Li + 2 NH₃ → 2 LiNH₂ + H₂ wikipedia.org
Alternatively, using lithium hydride as the starting material offers a different pathway: LiH + NH₃ → LiNH₂ + H₂
One of the significant drawbacks of these high-temperature methods is the production of hydrogen gas, which requires careful management in an industrial setting. google.com Furthermore, the resulting this compound can be produced in the form of cakes or agglomerates that necessitate grinding, a process that can introduce impurities due to exposure to atmospheric moisture. google.com
To improve reaction conditions, catalytic methods are employed. While high-temperature reactions can proceed without a catalyst, the dissolution of lithium metal in liquid ammonia often requires a catalyst to facilitate the formation of this compound at a practical rate. nih.govgoogle.com Transition metal compounds, such as those containing iron or cobalt, are known to catalyze this reaction. google.com
Laboratory Scale Synthetic Protocols
In a laboratory setting, a wider array of synthetic techniques is available, allowing for the preparation of high-purity or specialized lithium amides.
A common laboratory method for producing this compound involves the reaction of lithium metal with liquid ammonia, typically at temperatures below ammonia's boiling point (-33°C). guidechem.comwikipedia.org This reaction is often slow and is accelerated by the use of a catalyst, such as iron(III) nitrate. google.com The lithium metal first dissolves in the liquid ammonia to form a characteristic blue solution, from which the this compound precipitates as a white solid upon reaction, releasing hydrogen gas.
A more advanced method that avoids the low temperatures of liquid ammonia and the release of hydrogen gas involves the formation of a "lithium bronze" intermediate. google.com In this process, lithium metal is reacted with gaseous ammonia in a solvent like hexane (B92381) or tetrahydrofuran (B95107) (THF) at ambient temperatures (e.g., 0 to 30°C). guidechem.comgoogle.com This forms a lithium bronze, which is a complex of lithium and ammonia. google.comgoogle.com
In a subsequent step, the lithium bronze is reacted with a 1,3-diene (like isoprene (B109036) or butadiene) or an arylolefin (like styrene). google.comgoogle.com This reaction consumes the bronze intermediate and produces this compound as a pure, finely-divided white powder, with yields reported to be as high as 98%. google.com A key advantage of this protocol is that it avoids the formation of hydrogen gas and can be performed at more convenient temperatures. google.com
Substituted lithium amides, which have the general formula LiNR₂, are powerful, non-nucleophilic bases crucial for many organic transformations. These "advanced derivatives" are typically synthesized via the deprotonation of a corresponding secondary amine (R₂NH) using a strong organolithium base, most commonly n-butyllithium (n-BuLi). wikipedia.orgnih.gov
The general reaction is: R₂NH + n-BuLi → LiNR₂ + C₄H₁₀
This strategy is used to prepare a wide range of widely used lithium amides, including:
Lithium diisopropylamide (LDA) : From diisopropylamine.
Lithium tetramethylpiperidide (LiTMP) : From 2,2,6,6-tetramethylpiperidine (B32323).
Lithium hexamethyldisilazide (LiHMDS) : From bis(trimethylsilyl)amine. wikipedia.org
These deprotonation reactions are typically performed in an inert solvent such as hexane or THF. nih.gov The resulting this compound can then be used in situ or isolated as a solid for later use. nih.gov This method is central to asymmetric synthesis, where chiral lithium amides, prepared from chiral amines, are used for enantioselective deprotonation of prochiral ketones. nih.govrsc.orgrsc.org
Synthetic Methodologies Overview
| Method | Scale | Reactants | Typical Conditions | Catalyst/Reagent | Key Features |
| Reaction with Ammonia Gas | Industrial | Li metal or LiH, NH₃(g) | High Temperature (~400-450°C) | None required | Established method; produces H₂ gas. atamanchemicals.comnih.govgoogle.com |
| Catalytic Synthesis | Industrial / Lab | Li metal, NH₃(l) | Low Temperature (<-33°C) | Transition metals (e.g., Fe, Co) | Accelerates reaction in liquid ammonia. nih.govgoogle.com |
| Lithium Bronze Intermediate | Laboratory | Li metal, NH₃(g), 1,3-diene/arylolefin | Ambient Temperature (0-30°C) | Diene or arylolefin (e.g., styrene) | Avoids H₂ formation; high purity product. google.comgoogle.com |
| Deprotonation of Amines | Laboratory | Secondary amine (R₂NH) | Varies (e.g., 0°C to ambient) | n-Butyllithium (n-BuLi) | Produces substituted lithium amides (LiNR₂). wikipedia.orgnih.gov |
Controlled Synthesis of Nanomaterials
The synthesis of this compound at the nanoscale opens up new possibilities for its application, particularly in areas like hydrogen storage where high surface area and controlled particle size are crucial. Researchers have developed several methods to produce this compound nanoparticles with specific characteristics.
Preparation of this compound Nanoparticles
The preparation of this compound nanoparticles involves techniques that can produce fine, high-purity particles. Two prominent methods are chemical synthesis via deprotonation and mechanical synthesis through ball milling.
One effective chemical route is the deprotonation of ammonia (NH₃) using n-butyllithium (n-BuLi). researchgate.net This facile method yields pure this compound with fine granularity, which is beneficial for applications requiring low-temperature thermal decomposition. researchgate.net The resulting nanoparticles can be produced efficiently at both laboratory and commercial scales. researchgate.net
Mechanical methods, such as high-energy ball milling, are also employed. This technique can be used to reduce the grain size of existing this compound or to synthesize it directly. researchgate.net Reactive milling of lithium nitride (Li₃N) under hydrogen pressure is a quick and effective technique to produce a mixture of this compound (LiNH₂) and lithium hydride (LiH) without the need for external heating. nih.govresearchgate.net This process allows for the full hydrogenation of Li₃N at relatively low hydrogen pressures. nih.govresearchgate.net
Another approach involves high-energy ball milling of a mixture of this compound and lithium hydride. researchgate.net This process is not for primary synthesis but for reducing the crystallite size of the constituents to the nanoscale, creating an intimate mixture essential for applications like hydrogen release. researchgate.net
Table 1: Methods for Preparation of this compound Nanoparticles
| Method | Reactants/Starting Materials | Key Process Conditions | Outcome | Reference(s) |
|---|---|---|---|---|
| Deprotonation | n-Butyllithium, Ammonia | Reaction in a suitable solvent | Pure this compound nanoparticles with fine granularity | researchgate.net |
| Reactive Milling | Lithium Nitride, Hydrogen | Milling at 20 bar H₂ pressure for 4 hours | Synthesis of LiNH₂ and LiH mixture | nih.govresearchgate.net |
| High-Energy Ball Milling | This compound, Lithium Hydride | Milling for extended periods (e.g., up to 100 hours) | Reduction of grain size, increased specific surface area | researchgate.net |
Morphological Control in Nanoscale Synthesis
Controlling the morphology—the size and shape—of nanoparticles is critical as it directly influences their physical and chemical properties. In the context of this compound, morphological control is primarily achieved by manipulating the parameters of the synthesis process, especially in mechanical milling.
During high-energy ball milling of LiNH₂ and LiH mixtures, the duration of milling is a key parameter for controlling the nanoparticle morphology. researchgate.net Research has shown that the grain (crystallite) size of both LiNH₂ and LiH decreases steadily with increased milling time. researchgate.net Concurrently, the specific surface area (SSA) of the powder increases, peaking at around 25 hours of milling. researchgate.net However, excessive milling, for instance up to 100 hours, can be counterproductive, leading to the excessive agglomeration of powder particles into lumps, which decreases the SSA. researchgate.net This demonstrates a trade-off between particle size reduction and agglomeration that must be carefully managed.
The molar ratio of the reactants can also influence the final product's characteristics. In studies of LiNH₂ and LiH mixtures, different molar ratios were investigated to optimize properties such as hydrogen desorption. researchgate.net While general principles of nanoparticle synthesis suggest that factors like surfactants and reaction temperature can control morphology, specific research on their effects in wet chemical synthesis of this compound nanoparticles is less detailed in the provided context. researchgate.net The ability to manipulate these parameters allows for the fine-tuning of the material's properties for specific applications. rsc.orgrsc.org
Table 2: Effect of Milling Time on LiNH₂/LiH Powder Morphology
| Milling Time | Effect on Grain (Crystallite) Size | Effect on Specific Surface Area (SSA) | Observed Phenomena | Reference(s) |
|---|---|---|---|---|
| Increasing up to 25 hours | Monotonic decrease | Increases up to ~26 m²/g | Intimate mixing, enhanced surface area | researchgate.net |
| Up to 100 hours | Continued decrease | Decreases after 25 hours | Excessive agglomeration of particles | researchgate.net |
Purification and Isolation Techniques for High-Purity Lithium Amides
The synthesis of high-purity this compound is essential for its use as a reagent in organic chemistry and other sensitive applications. google.com Several methods focus on not only the synthesis but also the effective isolation and purification of the final product.
A common and effective technique for isolating lithium amides involves filtration followed by washing and drying. In a general procedure for preparing various lithium amides, the product precipitates as a solid from the reaction mixture. This suspension is then filtered, and the collected solid is washed multiple times with a non-reactive solvent like hexane to remove unreacted starting materials and soluble byproducts. nih.govrsc.org The final step is drying the product under a vacuum to remove any residual solvent. nih.govrsc.org
One patented method for preparing high-purity this compound (claimed >99%) involves a two-step process designed to minimize impurities. google.com First, lithium metal reacts with ammonia to form lithium bronze. In the second step, this intermediate is reacted with a 1,3-diene or an arylolefin in a solvent. The this compound formed is insoluble and precipitates from the reaction solution. google.com A key advantage of this method is that impurities can be effectively separated with the solvent during filtration. The isolated white powder is then washed with hexane and dried under vacuum. google.com
Another approach involves the reaction of lithium metal with liquid ammonia in the presence of a catalyst and an inert liquid aromatic hydrocarbon, such as toluene (B28343), at low temperatures. google.com As the temperature is raised, the solid, finely divided this compound forms and falls into the toluene layer, creating a slurry. google.com The solid product can then be recovered from this slurry, yielding a high-purity material. google.com
Table 3: Purification and Isolation Techniques for this compound
| Technique | Key Steps | Solvents/Reagents | Reported Purity/Form | Reference(s) |
|---|---|---|---|---|
| Suspension Filtration | Filtration of the product suspension, washing of the solid, drying under vacuum. | Hexane (washing solvent) | White solid product | nih.govrsc.org |
| Intermediate Formation | Reaction of lithium bronze with a 1,3-diene or arylolefin, filtration, washing, and vacuum drying. | Hexane (washing solvent), Diethyl ether (reaction solvent) | >99% pure white powder | google.com |
| Precipitation in Inert Hydrocarbon | Formation of this compound in a biphasic system, precipitation into the hydrocarbon layer, recovery from the resulting slurry. | Toluene (inert liquid) | Finely divided solid | google.com |
Structural Elucidation and Aggregation Phenomena of Lithium Amide Systems
Solid-State Crystallography and Polymorphism
The solid-state structures of lithium amides are diverse, ranging from simple oligomers to complex polymeric arrangements. These structures are dictated by a delicate balance of factors including the steric bulk of the organic substituents on the nitrogen atom, the presence of coordinating solvent molecules, and the method of crystallization. This diversity gives rise to polymorphism, where a single lithium amide can exist in multiple crystalline forms.
Single-Crystal X-ray Diffraction Studies of Lithium Amides
For instance, the structure of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has been shown to exist as a cyclotetramer in the solid state. wikipedia.org In contrast, many other lithium amides form dimeric structures, often incorporating solvent molecules into their crystal lattice. The steric bulk of the amide plays a significant role; larger substituents can prevent the formation of higher-order aggregates, favoring dimeric or even monomeric structures if a suitable coordinating ligand is present.
A noteworthy example of polymorphism is the case of the dilithiated N,N'-di-tert-butylethylenediamine, which can be isolated as a dimeric Li₄N₄ cage or a proposed polymeric ladder structure, highlighting the subtle energetic differences that can lead to different solid-state arrangements. nih.gov
Powder Neutron Diffraction for Hydrogen Atom Localization
While X-ray diffraction is powerful, it struggles to accurately locate hydrogen atoms due to their low electron density. Powder neutron diffraction overcomes this limitation as neutrons scatter off atomic nuclei, providing precise information on the positions of all atoms, including hydrogen. aps.orgjinr.rufrontiersin.org This technique is particularly valuable for simple lithium amides like LiNH₂, where understanding the N-H bond parameters and hydrogen bonding interactions is crucial.
A neutron powder diffraction study of this compound (LiNH₂) revealed a tetragonal crystal structure (space group I4) and provided precise N-H bond lengths of approximately 0.986 Å and 0.942 Å, with an H-N-H bond angle of about 99.97°. nist.gov These data are critical for understanding the nature of the Li-N bond and the potential for hydrogen storage applications.
Analysis of Li-N Coordination Environments and Lattice Structures
In the absence of coordinating solvents, lithium amides often form extended polymeric structures. A classic example is lithium diisopropylamide (LDA), which in its unsolvated solid state, adopts an infinite helical polymer structure. strath.ac.ukacs.orgacs.orgchemeurope.com This arrangement consists of near-linear N-Li-N units, with four such units comprising each turn of the helix. strath.ac.ukacs.orgacs.orgchemeurope.com
In dimeric structures, a central Li₂N₂ four-membered ring is a common motif. rsc.org The geometry of this ring can be influenced by the hybridization of the nitrogen atom and the steric demands of its substituents. Asymmetry in the Li-N bond lengths within these rings is often observed, reflecting a complex interplay of electronic and steric effects. rsc.org
Identification of Oligomeric (Dimeric, Trimeric, Tetrameric) and Polymeric Forms
The aggregation state of lithium amides in the solid phase is highly variable. As mentioned, unsolvated LDA forms a polymeric chain. strath.ac.ukacs.orgacs.orgchemeurope.com In contrast, lithium hexamethyldisilazide (LiHMDS) crystallizes as a cyclic trimer. The larger steric bulk of the trimethylsilyl (B98337) groups likely disfavors the formation of a more extended polymer.
Lithium tetramethylpiperidide (LiTMP) provides an example of a tetrameric aggregate in the solid state. wikipedia.orgwpmucdn.com The lithiation of N,N'-di-tert-butylethylenediamine has been shown to produce a variety of aggregates, including a dimeric Li₄N₄ cage and a proposed polymeric ladder, underscoring the phenomenon of polymorphism. nih.gov The specific oligomeric or polymeric form adopted is a consequence of the system minimizing its lattice energy, which is influenced by a combination of intramolecular and intermolecular forces.
| Compound | Aggregation State | Key Structural Features | Li-N Bond Lengths (Å) | Reference |
|---|---|---|---|---|
| This compound (LiNH₂) | Polymeric | Tetragonal crystal structure | ~1.736 (monomer, gas-phase) | nist.govnih.gov |
| Lithium Diisopropylamide (LDA) | Polymeric | Infinite helical structure | Not specified | strath.ac.ukacs.orgacs.orgchemeurope.com |
| Lithium Hexamethyldisilazide (LiHMDS) | Trimeric | Cyclic trimer | 1.983(12) - 2.022(13) | mdpi.com |
| Lithium Tetramethylpiperidide (LiTMP) | Tetrameric | Cyclotetramer | Not specified | wikipedia.orgwpmucdn.com |
| [Li{μ-N(SitBuMe₂)(SiMe₃)}]₂ | Dimeric | Planar Li₂N₂ core | ~2.002 (mean) | mdpi.com |
| [Li{N(SiiPr₃)₂}(THF)] | Monomeric | Two-coordinate Li | 1.893(4) | mdpi.com |
Solution-Phase Aggregation Dynamics
In solution, lithium amides exist in a dynamic equilibrium between various aggregated states. The nature and distribution of these aggregates are highly dependent on the solvent, the concentration of the this compound, the temperature, and the presence of other species such as lithium salts. Understanding these solution-phase dynamics is critical, as the reactivity of a this compound is often attributed to a specific type of aggregate.
Characterization of Monomeric, Dimeric, and Higher-Order Aggregates in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using isotopes such as ⁶Li and ¹⁵N, is a powerful technique for probing the structure of lithium amides in solution. acs.orggu.sepsu.eduacs.org By analyzing chemical shifts, coupling constants, and relaxation times, detailed information about the aggregation state and solvation can be obtained.
A seminal technique in this area is Diffusion-Ordered Spectroscopy (DOSY), which separates NMR signals based on the diffusion coefficients of the molecules. nih.govresearchgate.netresearchgate.net Since larger molecules diffuse more slowly, DOSY allows for the direct observation and characterization of different-sized aggregates in solution, effectively acting as a form of "NMR chromatography". nih.gov
For many common lithium amides, such as LDA and LiTMP, a monomer-dimer equilibrium is prevalent in coordinating solvents like tetrahydrofuran (B95107) (THF). chemeurope.comacs.org In THF, these amides are predominantly found as solvated dimers. chemeurope.comacs.org However, in non-coordinating hydrocarbon solvents, they tend to form higher-order aggregates, such as trimers and tetramers. wpmucdn.com
The addition of strongly coordinating additives, like hexamethylphosphoramide (B148902) (HMPA), can significantly alter the aggregation equilibrium. For LiHMDS in THF, the addition of HMPA shifts the equilibrium from a mixture of monomers and dimers towards the formation of solvated monomers. wpmucdn.com The nature of these aggregates can be complex, with evidence for the formation of mixed aggregates when other lithium salts, such as lithium chloride, are present in the solution. psu.eduacs.orgcuny.eduresearchgate.netnih.gov These mixed aggregates can have a profound effect on the reactivity and selectivity of the this compound.
Chiral lithium amides also form a variety of aggregates in solution, including dimers and trimers, and their solution structure is crucial for their application in asymmetric synthesis. gu.seresearchgate.netresearchgate.net Multinuclear NMR studies have been instrumental in elucidating the structures of these chiral complexes in solution. acs.orggu.seresearchgate.netresearchgate.net
| Compound | Solvent | Predominant Aggregation State(s) | Characterization Technique(s) | Reference |
|---|---|---|---|---|
| Lithium Diisopropylamide (LDA) | THF | Solvated Dimer | NMR Spectroscopy | chemeurope.comwpmucdn.com |
| Lithium Diisopropylamide (LDA) | Hydrocarbons | Trimers, Tetramers, and higher oligomers | NMR Spectroscopy, DOSY | wpmucdn.comscispace.com |
| Lithium Hexamethyldisilazide (LiHMDS) | THF | Monomer-Dimer Equilibrium | NMR Spectroscopy | wpmucdn.com |
| Lithium Tetramethylpiperidide (LiTMP) | Hydrocarbons | Cyclic Trimers and Tetramers | NMR Spectroscopy | wpmucdn.com |
| Lithium Tetramethylpiperidide (LiTMP) | THF | Monomer-Dimer Equilibrium | Not specified | chemicalbook.com |
| Chiral Lithium Amides | THF, Diethyl ether | Dimers, Trimers | Multinuclear NMR | gu.seresearchgate.netresearchgate.net |
Influence of Solvent Polarity and Coordinating Ability on Aggregation State
The aggregation state of lithium amides in solution is profoundly influenced by the nature of the solvent, particularly its polarity and coordinating ability. In non-coordinating, non-polar solvents such as hydrocarbons, lithium amides typically exist as large, polymeric aggregates. However, the introduction of polar, coordinating solvents leads to the deaggregation of these large structures into smaller, more soluble, and often more reactive species.
Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are commonly used and have a significant impact on the aggregation equilibrium. The Lewis basicity of the solvent, referring to its ability to donate a lone pair of electrons to the lithium cation, is a key factor. Strongly coordinating solvents can break down the oligomeric or polymeric structures of lithium amides into dimers or even monomers. researchgate.net For instance, studies have shown that in THF, many lithium amides exist as dimers or a mixture of monomers and dimers. dtic.mil The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a renewable and polar solvent, has been shown to favor the formation of trisolvated monomeric this compound species in solution, which are believed to be kinetically activated. nih.gov
The steric bulk of the solvent also plays a crucial role. While THF and 2-MeTHF are both effective at deaggregation, subtle differences in their steric hindrance can lead to variations in the degree of aggregation and solvation. rsc.org For example, lithium diphenylamide exists as a monomer in THF but forms a disolvated dimer in the slightly bulkier 2-MeTHF. nih.gov In less polar or less coordinating solvents like toluene (B28343), lithium amides tend to maintain higher aggregation states. rsc.org The dynamic equilibrium between different aggregation states is a hallmark of this compound chemistry in solution, with the position of the equilibrium being a delicate balance between the strength of the Li-N bonds within the aggregate and the strength of the Li-solvent coordination bonds.
| Solvent | Polarity/Coordinating Ability | Typical Aggregation State | Reference |
|---|---|---|---|
| Hydrocarbons (e.g., Toluene) | Non-polar, Non-coordinating | Polymeric aggregates, Ladders | rsc.org |
| Diethyl Ether (Et₂O) | Moderately Polar, Coordinating | Dimers, Higher Aggregates | dtic.mil |
| Tetrahydrofuran (THF) | Polar, Strongly Coordinating | Monomers and Dimers in equilibrium | dtic.milnih.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Polar, Strongly Coordinating | Favors trisolvated monomers | nih.gov |
Formation and Characterization of Mixed Aggregates (e.g., this compound-Alkyllithium, Heterodimers)
Lithium amides readily form mixed aggregates with other organolithium compounds, such as alkyllithiums (RLi), or with lithium salts (LiX). These mixed aggregates often exhibit unique reactivity and selectivity compared to their homoleptic counterparts. The incorporation of a second lithium compound into a this compound aggregate can alter its structure, solubility, and basicity. researchgate.net
A common and synthetically important class of mixed aggregates are those formed between chiral lithium amides and alkyllithiums. These are crucial in many enantioselective deprotonation and addition reactions. For example, detailed investigations have been conducted on the mixed aggregates formed between chiral 3-aminopyrrolidine (B1265635) lithium amides and various alkyllithiums like n-butyllithium (n-BuLi), phenyllithium, and vinyllithium. researchgate.netresearchgate.net These often form well-defined 1:1 mixed dimers in solution. researchgate.net
The structure of these mixed aggregates is highly dependent on the steric properties of both the amide and the alkyllithium. Steric hindrance can control the aggregation state, promoting the formation of smaller aggregates. For instance, with less hindered chiral lithium amides, 2:2 ladder-type mixed aggregates with n-BuLi can form. As steric bulk increases, the formation of these larger aggregates is suppressed in favor of smaller 2:1 mixed trimers or even 1:1 dimers. bham.ac.uk
Characterization of these complex solution-state structures relies heavily on multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ⁶Li, ¹³C, and ¹⁵N NMR. Diffusion-Ordered Spectroscopy (DOSY) is a particularly powerful NMR technique used to determine the size and composition of aggregates in solution by correlating diffusion coefficients with molecular weights. bham.ac.uk These experimental studies are often complemented by computational methods, such as Density Functional Theory (DFT) calculations, to propose and validate the three-dimensional structures of the mixed aggregates. researchgate.net
Thermodynamic and Kinetic Aspects of Aggregation Equilibria
The aggregation of lithium amides in solution is a dynamic equilibrium process, involving the association and dissociation of monomeric units to form dimers, trimers, and higher-order aggregates. The thermodynamics and kinetics of these equilibria are fundamental to understanding the reactivity of this compound reagents, as different aggregates can exhibit vastly different reaction rates.
Theoretical and Computational Studies of Bonding and Electronic Structure
Quantum Chemical Analysis of Li-N Bonding Character (Ionic vs. Covalent Contributions)
The nature of the lithium-nitrogen (Li-N) bond is a cornerstone of this compound chemistry, dictating their structure, aggregation, and reactivity. Quantum chemical calculations have been instrumental in moving beyond a simplistic ionic model to a more nuanced understanding that incorporates significant covalent character. rsc.orgquora.comnih.gov
Historically, the Li-N bond was often described as predominantly ionic (Li⁺N⁻) due to the large electronegativity difference between lithium and nitrogen. However, modern computational analyses, particularly Energy Decomposition Analysis (EDA), have provided a quantitative breakdown of the bonding contributions. These studies reveal a much more complex picture. For a representative this compound dimer, EDA calculations partition the interaction energy into electrostatic and covalent (orbital) components. The results indicate that the Li-N bond possesses approximately 71-72% ionic character and a surprisingly large 25-26% covalent character. rsc.org This significant covalent contribution, arising from orbital interactions, is crucial for explaining the directional nature of the bonding and the formation of specific aggregate geometries like ladders and cubanes. rsc.org
The degree of covalency can be influenced by substituents on the amide and the coordination environment. Theoretical studies show that even in seemingly simple systems like H₃N···LiHal, the nature of the halogen atom affects the properties of the lithium bond. researchgate.net This ability to tune the ionic and covalent contributions through chemical modification opens up possibilities for rationally designing this compound reagents with desired reactivity. rsc.org
| Interaction Component | Percentage Contribution | Physical Description | Reference |
|---|---|---|---|
| Ionic (Electrostatic) | ~71-72% | Classical electrostatic attraction between the partially positive lithium and partially negative nitrogen. | rsc.org |
| Covalent (Orbital) | ~25-26% | Stabilization from the interaction of occupied and virtual orbitals of the interacting fragments (charge transfer and polarization). | rsc.org |
| Dispersion | ~2% | Weak attraction arising from correlated electron movements. | rsc.org |
Charge Density Distribution and Topological Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a powerful framework for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding. This method uses the topology of the electron density to partition a molecule into atomic basins and to identify and classify interatomic interactions.
In the context of lithium amides, QTAIM analysis has been applied to experimental and theoretical electron densities to probe the Li-N interaction. rsc.org A key feature of this analysis is the search for a bond critical point (BCP) along the line of maximum electron density (the bond path) connecting two atomic nuclei. The properties of the electron density at the BCP, such as its magnitude (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), provide insight into the nature of the bond.
For Li-N bonds in amide aggregates, the electron density at the BCP is typically low, and the Laplacian is positive. rsc.org In the QTAIM framework, these characteristics are indicative of a closed-shell interaction, which is typical for highly polarized or ionic bonds. However, the mere presence of a bond path is considered a necessary and sufficient condition for bonding. Interestingly, QTAIM analysis often does not show a clear separation between the primary Li-N amide bonds and the secondary Li←N donor bonds from coordinating solvent molecules or amine groups within the same ligand, suggesting a continuum of interaction strengths. rsc.org This topological approach provides a rigorous, basis-set-independent method for visualizing and quantifying the bonding interactions that define the structure of this compound aggregates.
Energy Decomposition Analysis of Intermolecular Interactions within Aggregates
Energy Decomposition Analysis (EDA) is a computational method that dissects the total interaction energy (ΔEint) between molecular fragments into physically meaningful components. This provides deep insights into the nature of the forces holding this compound aggregates together. The interaction energy is typically broken down into several terms, most commonly:
Electrostatic (ΔEelstat): The classical electrostatic interaction between the unperturbed charge distributions of the fragments. This is the primary component in highly polar bonds and is the dominant stabilizing term in this compound aggregates. rsc.org
Pauli Repulsion (ΔEPauli): The destabilizing term that arises from the repulsive interaction between electrons of the same spin when the fragments are brought together (Pauli exclusion principle).
Orbital Interaction (ΔEorb): The stabilizing term that accounts for charge transfer, polarization, and electron-pair bonding. This term reflects the covalent character of the interaction. rsc.org
Applying EDA to this compound dimers allows for a quantitative assessment of the intermolecular forces. For example, the interaction between two this compound monomers to form a dimer is characterized by a very strong stabilizing electrostatic term and a significant stabilizing orbital interaction term, which together overcome the strong Pauli repulsion. rsc.org The total interaction energy for a model this compound dimer can be on the order of -628 kcal mol⁻¹, highlighting the extreme stability of these aggregates. rsc.org By quantifying each contribution, EDA provides a detailed picture of why lithium amides aggregate so strongly and how different structural modifications might influence the stability and nature of these aggregates. rsc.orgarxiv.org
Mechanistic Investigations of Lithium Amide Mediated Transformations
Fundamental Reactivity Pathways
Lithium amides engage in several fundamental reactivity pathways in organic chemistry, including proton transfer (metalation), nucleophilic addition to unsaturated substrates, and condensation reactions.
Proton Transfer and Deprotonation (Metalation) Mechanisms
Lithium amides are potent bases frequently employed to deprotonate acidic C-H bonds, a process often referred to as metalation. wikipedia.org This reaction typically involves the lithium cation coordinating to a Lewis basic site on the substrate, which increases the acidity of a nearby proton and directs the deprotonation to a specific position (directed metalation). wikipedia.orgwikipedia.orgorganic-chemistry.orguwindsor.ca The mechanism generally proceeds through a transition state where the lithium atom interacts with both the nitrogen of the amide and the substrate. wikipedia.orgnih.gov
For instance, directed ortho metalation of aromatic rings bearing a directing metalation group (DMG) involves the lithium amide coordinating to the heteroatom of the DMG, facilitating the abstraction of an ortho proton. wikipedia.orgorganic-chemistry.org This forms an aryllithium species that can then react with electrophiles. wikipedia.org The aggregation state of the this compound can influence the rate and regioselectivity of these metalation reactions. wikipedia.orgresearchgate.net
In some cases, particularly with primary and secondary amides, an initial deprotonation step by a hydride can occur before nucleophilic addition. chemistrysteps.com
Nucleophilic Addition Mechanisms to Unsaturated Substrates
Lithium amides can act as nucleophiles, adding to various unsaturated substrates such as carbonyl compounds, nitriles, and imines. The mechanism of nucleophilic addition depends on the substrate and reaction conditions.
For α,β-unsaturated carbonyl compounds, lithium amides can undergo 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. rsc.orgbeilstein-journals.orglibretexts.org The regioselectivity can be influenced by steric factors and the nature of the this compound. rsc.org For example, coordination of the lithium cation to the carbonyl group can facilitate the nucleophilic attack. rsc.org
In the case of amidation of esters, lithium amides can add across the C=O bond. nih.gov Studies suggest that this process may involve the formation of kinetically activated aggregates of the lithium amides. nih.gov Pre-coordination of the organic substrate to the this compound can also play a key role, facilitating intramolecular nucleophilic attack. nih.govrsc.org
Nucleophilic addition of hydride from reducing agents like lithium aluminum hydride to amides is a related process that leads to amines. chemistrysteps.comjove.comlibretexts.org This mechanism involves nucleophilic attack at the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the oxygen atom. chemistrysteps.comjove.comlibretexts.org
Mechanisms of Condensation Reactions
Lithium amides can also mediate condensation reactions, which typically involve the formation of a new bond with the elimination of a small molecule. While the term "condensation" can encompass various reaction types, in the context of lithium amides, it often relates to reactions forming C-N bonds or other bonds through nucleophilic attack followed by elimination.
The synthesis of substituted guanidines catalyzed by lithium amides, for instance, has been investigated using computational methods. nih.gov The proposed mechanism involves the insertion of a carbodiimide (B86325) into the lithium-amide bond, forming a lithium guanidinate, followed by a proton transfer step from an amine. nih.gov This proton transfer transition state requires the dissociation of a chelating nitrogen center and bond formation between the lithium center and the amine nitrogen. nih.gov
Another example is the amination of β-methoxy amides promoted by lithium chloride, which is proposed to occur via a LiCl-promoted elimination of methanol (B129727) to form an α,β-unsaturated intermediate, followed by Michael addition of the amine. rsc.org The chelation between the lithium cation and oxygen atoms is thought to accelerate the elimination step. rsc.org
Stereochemical Control and Asymmetric Induction in Chiral this compound Reactions
Chiral lithium amides, which are lithium salts of chiral amines, are widely used in asymmetric synthesis to induce enantioselectivity in various reactions, particularly deprotonation reactions. nih.govsbq.org.brusask.capsu.edu The ability of chiral lithium amides to differentiate between enantiotopic groups or faces of a prochiral substrate is central to their utility. usask.capsu.edu
Enantioselective Deprotonation of Prochiral and Meso Substrates
Chiral lithium amides can achieve enantioselective deprotonation of prochiral or meso compounds, leading to the formation of enantioenriched products. nih.govsbq.org.brusask.capsu.edu This process involves the chiral base selectively abstracting one of the enantiotopic protons, generating a chiral enolate or other anionic intermediate. usask.causask.capsu.edu
A well-studied example is the enantioselective deprotonation of cyclic ketones and epoxides. nih.govsbq.org.brusask.capsu.edu For instance, chiral lithium amides have been successfully applied to the asymmetric deprotonation of cyclohexene (B86901) oxide, yielding enantioenriched allylic alcohols. gu.senih.govpsu.edu The chiral this compound differentiates between the enantiotopic protons, and the subsequent rearrangement leads to the chiral product. nih.govpsu.edu
The level of enantioselectivity achieved in these reactions can be influenced by factors such as the structure of the chiral this compound, the solvent, temperature, and the presence of additives like lithium chloride. nih.govsbq.org.brpsu.eduresearchgate.net
Mechanistic Models for Chiral Recognition and Induction (e.g., Transition State Models)
Understanding the mechanism of chiral recognition and induction in reactions mediated by chiral lithium amides is crucial for designing more effective chiral bases. Mechanistic models, often developed through a combination of experimental studies (e.g., kinetics, NMR) and computational chemistry (e.g., DFT calculations), aim to elucidate the structure of the transition state and the interactions that lead to enantioselectivity. gu.senih.govresearchgate.netrsc.orgacs.orggu.se
Transition state models for enantioselective deprotonation by chiral lithium amides often involve the formation of a complex between the chiral this compound and the substrate. gu.senih.govresearchgate.netrsc.org The lithium cation typically coordinates to a polar functional group on the substrate (e.g., oxygen in ketones or epoxides), and the chiral amide base is positioned to abstract a specific proton. nih.govrsc.org
Computational studies have provided insights into the structure and energy of diastereomeric transition states. gu.senih.govresearchgate.netrsc.orggu.se Differences in solvation, non-bonded interactions between the chiral ligand and the substrate, and the aggregation state of the this compound can all contribute to the energy difference between competing transition states, thus determining the enantioselectivity. gu.senih.govgu.se For example, studies on the deprotonation of cyclohexene oxide with chiral lithium amides have proposed cyclic six-membered transition states where the lithium coordinates to the epoxide oxygen. nih.gov Computational models have shown good agreement with experimental enantioselectivities in some cases. gu.senih.gov
The aggregation of chiral lithium amides in solution is a significant factor influencing stereochemical control. gu.seusask.casbq.org.br Chiral lithium amides can exist as monomers, dimers, or higher aggregates, and the reactive species may be a specific aggregate or a mixed aggregate with the substrate or other additives. gu.seusask.caresearchgate.netrsc.orgacs.org Transition state models need to consider the likely aggregated species involved in the rate-determining step. sbq.org.brrsc.org For instance, kinetic studies have suggested that the rate-limiting activated complexes in the enantioselective deprotonation of cyclohexene oxide by certain chiral lithium amides are composed of specific aggregated species. researchgate.netrsc.org
The role of additives, such as lithium chloride, in enhancing enantioselectivity has also been investigated mechanistically. sbq.org.brpsu.edu LiCl can form mixed aggregates with chiral lithium amides, and these aggregates may be the kinetically active species responsible for the observed stereocontrol. sbq.org.brresearchgate.netresearchgate.net
Asymmetric C-N Bond Formation Pathways
Asymmetric C-N bond formation is a significant area in organic synthesis, enabling the creation of chiral amines and nitrogen-containing heterocycles. Chiral lithium amides, often generated in situ from chiral amines and organolithium reagents, play a crucial role in these transformations, particularly in asymmetric conjugate addition reactions to α,β-unsaturated carbonyl compounds.
Studies have shown that the structure of the chiral this compound complex in solution, often a cyclic heterodimer formed with a chiral ligand, is key to controlling stereochemistry. researchgate.net For instance, the combination of a chiral diether ligand and lithium benzyl(trimethylsilyl)amide has been identified as a powerful reagent for asymmetric conjugate amination of enoates, yielding products with high enantiomeric excess. researchgate.net Low-temperature NMR spectroscopy, including ⁶Li NMR, is a valuable tool for analyzing the structure of these complexes in solution. researchgate.net
In the context of asymmetric deprotonation of prochiral ketones, chiral this compound bases have been successfully employed to generate chiral enolates, which are valuable intermediates for subsequent asymmetric transformations. nku.eduresearchgate.net The aggregation state of lithium amides in solution significantly affects their reactivity, with monomers and smaller aggregates generally being more reactive. nku.edu The presence of additives can influence the aggregation state and, consequently, the reactivity and selectivity in asymmetric reactions. nku.edu
Kinetic and Spectroscopic Mechanistic Studies
Kinetic and spectroscopic studies provide quantitative data on reaction rates and allow for the identification and characterization of transient intermediates. These methods are essential for building a comprehensive picture of the reaction mechanism.
Determining reaction orders provides information about the stoichiometry of the transition state and the number of molecules of each reactant involved in the rate-determining step. For this compound-mediated reactions, the aggregation state of the this compound can significantly influence the observed reaction order. Different aggregates (monomers, dimers, trimers, etc.) can have different reactivities, and the equilibrium between these aggregates can shift depending on concentration, solvent, and temperature.
Studies on the N-alkylation of lithium diphenylamide with n-butyl bromide in THF/hydrocarbon mixtures have revealed complex kinetic behavior, including dramatic induction periods at low THF concentrations attributed to the intervention of reactive mixed dimers of lithium diphenylamide and lithium bromide. psu.edu In the presence of added lithium bromide, the alkylation rate showed a first-order dependence on both the mixed aggregate and n-butyl bromide concentrations, supporting a pathway involving direct mixed aggregate alkylation. psu.edu The observed reaction orders and dependence on dielectric effects can also implicate mechanisms involving the predissociation of free lithium ions. psu.edu
In the context of hydrogen storage, kinetic studies on the decomposition of this compound (LiNH₂) have been performed using thermogravimetric analysis (TGA). The activation energy for the decomposition reaction has been determined, and the reaction rate was found to depend on sample size, likely due to the low equilibrium vapor pressure of NH₃ inhibiting further reaction in larger samples. researchgate.netcambridge.org
Additives and co-catalysts can have a profound impact on the reactivity and selectivity of this compound-mediated transformations. These effects can arise from changes in aggregation state, solvation, or the formation of mixed aggregates.
Lithium salts (e.g., LiCl, LiBr) are commonly used additives that can accelerate reaction rates and influence stereoselectivity. nku.eduusask.ca The formation of mixed aggregates between the this compound and the lithium salt can lead to more reactive species or alter the reaction pathway. psu.eduusask.ca For example, a mixed dimer of a chiral this compound and lithium chloride has been proposed as the deprotonating agent in asymmetric deprotonation reactions, supported by crystallographic and computational studies. usask.ca
Donor molecules, such as THF or HMPA, can also act as additives by coordinating to the lithium cation, affecting the aggregation state and solvation sphere of the this compound. psu.edunih.govrsc.org This can influence reactivity and selectivity. Studies have shown that the reactivity of polymer-supported chiral this compound bases was less dependent on additives like THF compared to their non-polymeric counterparts, suggesting that immobilization on a solid support can separate lithium aggregates into more reactive monomers. nku.edu
In hydrogen storage applications, the addition of transition metals or other compounds can significantly improve the kinetics of hydrogen desorption from this compound-based systems. researchgate.netmdpi.comresearchgate.net For instance, TiCl₃ has been shown to improve the kinetics of hydrogen release from LiNH₂ + LiH mixtures. researchgate.netcambridge.org
Identifying and characterizing transient reactive intermediates is crucial for understanding reaction mechanisms. Spectroscopic techniques, particularly NMR spectroscopy, are powerful tools for this purpose. Diffusion-Ordered NMR Spectroscopy (DOSY) has proven particularly useful in characterizing organolithium aggregates and determining their aggregation number and solvation state in solution. nih.govacs.org Multinuclear DOSY experiments (using ¹H, ⁶Li, ⁷Li, ¹³C, etc.) allow for the deconvolution of NMR spectra of species in dynamic equilibrium and the identification of new aggregates. nih.govacs.org
Studies using DOSY have characterized various organolithium intermediates, including this compound aggregates and mixed aggregates with lithium alkoxides. nih.gov The observation of a mixed trimeric complex between this compound and lithium alkoxide, for example, provided insights into potential product-induced chirality inhibition in asymmetric addition reactions. nih.gov
Other spectroscopic techniques, such as Raman spectroscopy and FTIR, can also be used to characterize intermediates, particularly in solid-state systems like those relevant to hydrogen storage. researchgate.netresearchgate.net X-ray diffraction is also employed to study the solid-state structures of this compound complexes and intermediates. rsc.orgd-nb.info
Computational Mechanistic Studies
Computational methods, particularly Density Functional Theory (DFT), are invaluable for investigating reaction pathways, transition states, and the energetics of this compound-mediated reactions. DFT calculations can complement experimental studies by providing detailed information at the molecular level that may be difficult to obtain experimentally.
DFT calculations are widely used to explore potential reaction mechanisms, determine the structures and energies of transition states, and calculate activation barriers. This allows for the assessment of the feasibility of different pathways and the identification of the rate-determining step.
DFT studies have been applied to investigate the mechanism of CO₂ fixation by lithium amides, analyzing the thermodynamics of aggregation and the energetics of CO₂ insertion into the Li-N bond. researchgate.net These calculations have provided insights into the preferred reaction pathway and the structure of intermediates and transition states involved in the formation of lithium carbamates. researchgate.net
In the context of aminometalation reactions, DFT calculations have been used to compare the reaction mechanisms of lithium amides, potassium amides, and mixed lithium/potassium amides. d-nb.infonih.gov These studies have helped to understand the differences in reactivity and selectivity observed with different alkali metals and have supported the advantages of using mixed metal systems for certain transformations. d-nb.infonih.gov DFT calculations have also been used to study the mechanism of directed ortho metalation reactions mediated by lithium di(alkyl)amidozincate bases, revealing stepwise mechanisms and low kinetic barriers. nih.gov
DFT analysis has also been applied to understand the ring-opening reactions of cyclobutenediones triggered by this compound addition, identifying low-energy pathways and the role of lithium transfer and coordination in the process. soton.ac.uk Furthermore, DFT calculations have been used to study the energetics and reaction mechanisms in this compound-based hydrogen storage systems, investigating the stability of different phases and the pathways for hydrogen release and uptake. researchgate.net
Molecular Mechanics (MM) and Molecular Dynamics Simulations for Solvation Effects
Computational methods, including Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations, play a crucial role in understanding the behavior of lithium amides in solution, particularly the effects of solvation and aggregation. These factors significantly influence the reactivity and selectivity of this compound-mediated transformations.
While studies specifically on the solvation of this compound (LiNH2) using MM/MD are less frequently reported in the context of reaction mechanisms compared to other this compound bases, the principles and methodologies applied to related organolithium species provide valuable insights. For instance, computational studies on lithium enolates and other lithium amides, such as lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS), have utilized MM and ab initio calculations to examine aggregation and solvation in ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) acs.orgwpmucdn.com. These studies highlight that solvation by ethereal ligands on the lithium center is a key factor influencing the stability of various aggregated species (monomers, dimers, trimers) acs.org. Dielectric solvation, representing the bulk solvent effect, is also considered, although its importance can be reduced for aggregates with lower dipole moments compared to monomers acs.org.
Molecular dynamics simulations, sometimes employing combined quantum/classical force fields (QM/MM), have been used to study organolithium aggregates in solution, providing dynamic insights into their behavior and interactions with solvent molecules researchgate.net. Such simulations can reveal the preferred solvation numbers and the dynamic nature of solvent coordination around the lithium center researchgate.netresearchgate.net. For example, studies on lithium ion solvation in ether-based electrolytes using ab initio molecular dynamics have clarified solvation structures and the formation of aggregates with solvent molecules and anions researchgate.net.
Computational studies on this compound compounds have extended MM force fields to better describe these systems researchgate.net. These calculations can predict the energetics of aggregation and solvation, showing the influence of temperature on the degree of solvation and aggregation researchgate.net. For LiHMDS, for instance, MM3 calculations indicated that the highest degree of THF solvation for the monomer and dimer varies with temperature researchgate.net.
The nature of the solvent, whether coordinating (like ethers and amines) or non-coordinating (like aromatics), dictates the prevalent aggregate structures of lithium amides in solution mdpi.com. Coordinating solvents tend to favor monomeric and dimeric species with solvent molecules bound to lithium centers, while non-coordinating solvents can lead to higher oligomers like trimers mdpi.com. Computational studies help elucidate these structural preferences in the presence of different solvents mdpi.com.
Semiempirical computational studies comparing the solvation of lithium amides by different ligands, such as hexamethylphosphoramide (B148902) (HMPA) and related phosphoramides, have demonstrated the high affinity of these ligands for the lithium ion, although the exothermicity of serial solvation can vary depending on the ligand's steric and electronic properties nih.govwpmucdn.com. These computational findings are consistent with experimental observations regarding the extent of solvation nih.gov.
Correlation of Computational Predictions with Experimental Observations (e.g., Enantioselectivity)
A critical aspect of mechanistic investigations involves correlating computational predictions with experimental observations, particularly concerning the stereochemical outcomes of this compound-mediated reactions, such as enantioselectivity. Computational studies, often employing Density Functional Theory (DFT) alongside MM or MD, are used to model transition states and intermediates, providing insights into the factors governing stereocontrol.
For chiral lithium amides, which are widely used in enantioselective deprotonation and addition reactions, computational studies have been instrumental in understanding the origin of stereoselectivity researchgate.netcapes.gov.brpsu.eduresearchgate.netresearchgate.net. By calculating the energies of transition states leading to different enantiomers, researchers can predict the favored reaction pathway and thus the major enantiomer produced researchgate.netpsu.edu.
Studies on the enantioselective deprotonation of prochiral substrates, such as epoxides or ketones, mediated by chiral lithium amides, have frequently utilized computational methods to model the activated complexes capes.gov.brpsu.edu. These calculations, often validated by experimental kinetic and spectroscopic data (e.g., multinuclear NMR), help determine the composition and structure of the rate-limiting transition states capes.gov.brpsu.edu. For example, combined kinetic and computational studies on the asymmetric deprotonation of cyclohexene oxide by a norephedrine-derived chiral this compound in THF concluded that the rate-limiting activated complexes are composed of two molecules of the this compound monomer and one molecule of the epoxide capes.gov.br.
Computational modeling of these activated complexes, including the effects of explicit solvent molecules like THF, has demonstrated the crucial role of solvation in determining enantioselectivity psu.edu. The relative energies of transition states leading to different enantiomeric products can be significantly influenced by the presence and arrangement of solvent molecules around the lithium center and the reactive complex psu.edu.
Furthermore, computational studies have successfully predicted the sense of induction and the relative activation energies for proton transfer in enantioselective lithiation reactions mediated by chiral this compound bases acs.orgresearchgate.net. Comparisons between computed enantioselectivities and experimentally observed enantiomeric ratios (e.r.) serve as a validation of the computational models and provide a basis for rationalizing and potentially improving stereocontrol acs.orgresearchgate.netnih.gov. In some cases, computational results have shown remarkable agreement with experimental enantioselectivities, even reproducing the experimentally preferred enantiomer researchgate.netnih.gov.
Computational investigations have also explored the role of aggregation state on enantioselectivity. Chiral lithium amides can exist as monomers, dimers, or higher aggregates in solution, and the reactive species can be one of these aggregates or a mixed aggregate with the substrate or other additives nih.govnih.govresearchgate.net. Computational studies, supported by spectroscopic evidence, have identified the dominant reactive aggregates and modeled the transition states derived from them to explain the observed stereoselectivity nih.govresearchgate.net. For instance, studies involving chiral lithium amides and additives like lithiated imidazoles have used computation to explore the structures of novel heteroaggregates and their role in enhancing enantioselectivity researchgate.net.
While challenges remain in accurately modeling complex organolithium aggregates and their dynamic behavior in solution, the correlation between computational predictions and experimental enantioselectivities in this compound-mediated transformations highlights the power of these theoretical tools in advancing the understanding of reaction mechanisms and guiding the design of more selective chiral bases psu.eduresearchgate.net.
Applications of Lithium Amides in Advanced Chemical Synthesis and Materials Science
Catalysis in Organic Synthesis
Lithium amides, including the parent compound LiNH₂ and its derivatives such as lithium diisopropylamide (LDA), lithium tetramethylpiperidide (LiTMP), and lithium hexamethyldisilazide (LiHMDS), are widely employed as catalysts and reagents in organic synthesis. Their strong basic character facilitates a range of reactions, including deprotonation, condensation, and polymerization.
Anionic Polymerization Initiators
Lithium amides function effectively as initiators in anionic polymerization, a chain-growth polymerization technique that yields polymers with controlled structures and properties. This method is particularly useful for monomers with electron-withdrawing groups capable of stabilizing the resulting carbanion.
Lithium amides have been demonstrated as effective anionic initiators for the polymerization of monomers such as acrylonitrile (B1666552) and methacrylates. This application allows for the synthesis of polymers with high molecular weights and controlled characteristics. For instance, lithium amides derived from diisopropylamine, diethylamine, hexamethyldisilazane, dicyclohexylamine, and 2,2,6,6-tetramethylpiperidine (B32323) have been successfully used to prepare high molecular weight polyacrylonitrile (B21495) (PAN) wikipedia.org. The polymerization of acrylonitrile initiated by lithium amides can proceed homogeneously in solvents like N,N-dimethylformamide (DMF), with high monomer conversion achievable rapidly wikipedia.org.
In the case of methacrylates, lithium amides, including LDA complexed with LiCl, have been investigated as initiators for the anionic polymerization of various methacrylate (B99206) monomers such as methyl methacrylate (MMA), tert-butyl methacrylate (tBuMA), (dimethylamino)ethyl methacrylate (DMAEMA), and glycidyl (B131873) methacrylate (GMA) fishersci.ca. Controlled polymerization with predictable molecular weights and narrow molecular weight distributions has been achieved for certain methacrylates, particularly when using specific lithium amide initiators and conditions fishersci.cacardiff.ac.uk.
Research findings indicate that factors such as the molar ratio of monomer to initiator, monomer concentration, and temperature are crucial for synthesizing high molecular weight polymers using this compound initiators wikipedia.org.
Here is a summary of some research findings on the anionic polymerization of acrylonitrile and methacrylates using lithium amides:
| Monomer | Initiator Type (this compound Derivative) | Solvent | Temperature (°C) | Achieved Molecular Weight (Mw) | Polydispersity (Mw/Mn) | Reference |
| Acrylonitrile | Derived from various secondary amines | DMF | Low | 1.02 × 10⁶ - 1.23 × 10⁶ g/mol | 1.9–2.2 | wikipedia.org |
| Methacrylates | LDA complexed with LiCl | THF | -78 | Predictable | Narrow (< 1.1 for some) | fishersci.ca |
| tert-Butyl methacrylate | sBuLi complexed with LiCl | THF | -78 | Living polymerization | Narrow | cardiff.ac.uk |
Lithium amides and related lithium compounds have also been explored as initiators for the anionic polymerization of dienes. Achieving controlled polymerization of dienes with defined molecular weights and narrow polydispersities, particularly in hydrocarbon solvents, has been a subject of research. While some lithium dialkylamide initiators are generally insoluble in aliphatic hydrocarbons, leading to heterogeneous initiation, specific N-Li dialkylamide initiators have been shown to enable homogeneous polymerization of dienes like butadiene and styrene (B11656) in hexanes, yielding polymers with narrower polydispersities and controlled molecular weights.
The anionic polymerization of cyclic esters, such as lactides, is typically initiated by metal alkoxides or other nucleophiles. While the provided search results did not specifically detail the direct use of this compound (LiNH₂) as an initiator for cyclic ester polymerization, related lithium-based systems are known in the broader context of anionic ring-opening polymerization.
The solubility of this compound initiators in hydrocarbon solvents is a critical factor in achieving homogeneous anionic polymerization, which generally leads to better control over molecular weight and molecular weight distribution. While simple this compound (LiNH₂) has limited solubility in hydrocarbons, certain substituted lithium amides, such as lithium diisobutylamide (LDIBA), have shown solubility in solvents like hexane (B92381). However, achieving both solubility and effective controlled polymerization can be challenging, and the use of additives or specific initiator structures is often necessary to maintain homogeneous conditions and achieve desired polymer properties in hydrocarbon media.
Catalysts for Ammonia (B1221849) Decomposition and Synthesis
Lithium-nitrogen-hydrogen systems, including this compound and lithium imide, have garnered attention as catalysts for the decomposition and synthesis of ammonia, processes crucial for hydrogen production and energy storage.
Non-stoichiometric lithium imide-amide systems, which are mixtures or solid solutions of lithium imide (Li₂NH) and this compound (LiNH₂), have demonstrated superior catalytic activity for ammonia decomposition compared to other catalyst materials, including some ruthenium-based systems. The active form of the catalyst is considered to be a non-stoichiometric lithium imide phase, with activity observed across a range of stoichiometry values near the imide composition.
The catalytic decomposition of ammonia to hydrogen and nitrogen using these systems is an area of active research, particularly for the potential generation of high-purity hydrogen for energy applications. Studies using techniques like neutron powder diffraction have provided insights into the catalytic mechanism, indicating that hydrogen from ammonia is exchanged with and incorporated into the bulk catalyst material. The formation of a solid solution between LiNH₂ and Li₂NH is proposed to play a significant role in the catalytic process. The addition of transition metals like chromium and manganese has been shown to enhance the catalytic activity, potentially by reducing the formation temperature of the active imide-rich phase.
Here is a summary of findings on the catalytic activity of lithium imide-amide systems for ammonia decomposition:
| Catalyst System | Reaction Temperature Range (°C) | Notes | Reference |
| Non-stoichiometric Li₂NH-LiNH₂ | Relevant to ammonia decomposition | Superior activity, active phase is non-stoichiometric imide | |
| LiNH₂-Transition Metal Composites (Cr, Mn) | Relevant to ammonia decomposition | Enhanced activity, reduced formation temperature of active phase | |
| Li₂NH-like phase in composites | Relevant to ammonia decomposition | Persists at high ammonia conversions in some composite systems |
The precise nature of the active intermediate and the detailed mechanism in these non-stoichiometric systems are still subjects of ongoing investigation.
Role of Compositional Variation in Catalytic Performance
Compositional variation within lithium-nitrogen-hydrogen (Li–N–H) materials, specifically solid solutions of this compound (LiNH₂) and lithium imide (Li₂NH), significantly impacts their catalytic performance, notably in reactions such as ammonia decomposition. Research indicates that the anti-fluorite crystal structure of lithium imide can accommodate variable quantities of lithium ions, leading to a wide compositional range that influences material properties. nih.govfishersci.ca Controlled solid-state synthesis allows for the creation of Li–N–H solid solutions ranging from amide-dominated to lithium imide and even lithium nitride–hydride compositions. nih.govfishersci.ca These compositional changes have been shown to cause significant alterations in the thermal stability and reactivity of the materials in catalytic applications. nih.govfishersci.ca
For instance, in ammonia decomposition catalysis, lithium imide-based catalysts have demonstrated performance comparable or superior to state-of-the-art ruthenium catalysts. nih.gov In situ neutron powder diffraction experiments have revealed that lithium imide becomes non-stoichiometric under operating conditions, forming a mixed amide–imide composition that is dependent on temperature and conversion. nih.gov This variable composition facilitates bulk nitrogen and hydrogen exchange between the catalyst and ammonia, which is crucial for the catalytic process. nih.gov The formation of a solid solution between this compound and lithium imide is considered important in facilitating the structural transformation between hydrogenated and dehydrogenated states during hydrogen storage and release reactions, by analogy with interstitial metal hydrides. nih.gov
Studies on amide–imide samples have shown a single well-defined phase across a significant compositional range, indicating a disordered solid solution structure. nih.gov This compositional flexibility can be leveraged to control the properties of the material for specific catalytic or gas storage applications. nih.govfishersci.ca
Interactions of this compound-Imide Catalysts with Support Materials
The highly reactive nature of this compound-imide catalysts presents challenges when integrating them with traditional heterogeneous catalyst support materials. Investigations into the compatibility of this compound-imide with various supports, including activated carbon, silicon dioxide (SiO₂), aluminium oxide (Al₂O₃), and magnesium oxide (MgO), have shown that most of these materials are unsuitable. nih.gov This is primarily due to their reactivity with the catalyst, particularly under the elevated temperatures and flowing ammonia conditions typical for ammonia decomposition catalysis (above 400 °C and 1 bar). nih.gov
For example, activated carbon, despite its high surface area, is not a suitable support because it reacts with the this compound-imide catalyst to form lithium carbodiimide (B86325) (Li₂NCN). nih.gov This reaction deactivates the catalyst and highlights the need for careful selection of support materials that are inert under the reaction conditions. The reactivity observed with common oxide supports like SiO₂, Al₂O₃, and MgO further underscores the challenges in developing supported this compound-imide catalysts. nih.gov While composite catalysts involving lithium imide and transition metal nitrides, such as manganese nitride and iron nitride, have shown enhanced activity in ammonia decomposition, the interaction with traditional supports remains a critical factor for developing stable and efficient heterogeneous systems. nih.gov
Catalysis of Specific Organic Transformations
Lithium amides, including the parent compound and derivatives like lithium hexamethyldisilazide (LiHMDS), act as effective catalysts and bases in a variety of organic transformations.
Catalysis of Specific Organic Transformations: Hydroboration of Nitriles
Lithium amides have been demonstrated to catalyze the hydroboration of nitriles, providing a facile route to synthetically versatile primary amines. nih.govnih.govnih.govnist.gov This transformation typically involves the addition of a borane (B79455) reagent, such as pinacolborane (HBpin), across the nitrile triple bond. nih.govnih.gov While transition metal catalysts have been commonly used for this reaction, main group metal catalysts, including lithium amides, have shown comparable activity. nih.govnih.govnih.govnist.gov
Lithium hexamethyldisilazide (LiHMDS), a commercially available and stable this compound salt, has proven to be an effective catalyst for the hydroboration of nitriles at room temperature. nih.govnih.govnih.gov This reaction exhibits good tolerance for various functional groups, including halogens and heterocyclic substituents. nih.govnih.govnih.gov Mechanistic studies suggest the involvement of lithium amidinate intermediates in the catalytic cycle. nih.govnih.govnih.gov The reaction order in borane has been observed to be zero, indicating a complex mechanism likely involving catalyst-substrate interactions. nih.govnih.gov
Data on the catalytic performance of LiHMDS in the hydroboration of various nitriles illustrate its effectiveness:
| Substrate (Nitrile) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Aromatic Nitrile | LiHMDS (low loading) | Room Temperature | Short | Excellent |
| Aliphatic Nitrile | LiHMDS (slightly higher) | Elevated | Longer | Good |
| Carbonyl Derivatives | LiHMDS | Room Temperature | - | Reactive |
Note: Specific yields and conditions vary depending on the substrate and reaction optimization, but studies indicate high efficiency for aromatic nitriles under mild conditions. nih.govnih.gov
Catalysis of Specific Organic Transformations: Transesterification
This compound compounds are also known to catalyze transesterification reactions. americanelements.comchemicalbook.comuni.luwikipedia.org This type of reaction involves the exchange of the alkoxy group of an ester with the organic group of an alcohol. This compound has been reported as an effective catalyst in the preparation of linear polyester (B1180765) resins through the transesterification of dialkyl terephthalates with glycols, such as the reaction between dimethyl terephthalate (B1205515) and ethylene (B1197577) glycol to form polyethylene (B3416737) terephthalate. chemicalbook.com
The concentration of this compound catalyst can influence the reaction rate and product characteristics. Typically, relatively low concentrations of this compound are sufficient to accelerate the transesterification step, yielding a product suitable for subsequent polycondensation. chemicalbook.com
Lithium amides, including LiHMDS, have also been explored as catalysts for the ring-opening polymerization of cyclic esters like δ-valerolactone and ε-caprolactone, which proceeds via a transesterification mechanism. nih.gov This application is significant in the synthesis of biodegradable polyesters like polylactide (PLA). nih.gov The choice and concentration of the this compound catalyst, as well as the reaction conditions, play a crucial role in controlling the molecular weight and molecular weight distribution of the resulting polymers. nih.gov
Reagents for Complex Molecular Architectures and Selective Transformations
Beyond their role as catalysts, lithium amides are widely utilized as strong bases and nucleophiles in organic synthesis for the construction of complex molecular architectures and the execution of selective transformations. Common this compound reagents include lithium diisopropylamide (LDA) and lithium tetramethylpiperidide (LiTMP), which are favored for their non-nucleophilic, sterically hindered basicity. nih.govatamanchemicals.comatamanchemicals.com
Reagent for Cross-Coupling Reactions of Aryl Chlorides and Amines
While lithium amides are potent bases capable of deprotonating amines, their direct use as reagents specifically for the cross-coupling reactions of aryl chlorides and amines (e.g., Buchwald-Hartwig amination) is not a primary application highlighted in the provided search results. These coupling reactions typically employ transition metal catalysts (such as palladium or copper) with appropriate ligands, and while a strong base is necessary, lithium amides are more commonly used for deprotonation steps in other synthetic contexts rather than directly facilitating the metal-catalyzed cross-coupling itself.
Applications in Double Cyclization (Aminolithiation-Carbolithiation) Reactions
Lithium amides are effective reagents for initiating tandem aminolithiation-carbolithiation reactions, a powerful strategy for the synthesis of bicyclic amines. nih.govamericanelements.comcenmed.comscitoys.comreadthedocs.io This process involves the intramolecular addition of a this compound to an alkene (aminolithiation), generating an organolithium intermediate. americanelements.com This intermediate can then undergo a subsequent intramolecular carbolithiation reaction with another alkene moiety within the same molecule, leading to the formation of a new carbon-carbon bond and a bicyclic structure upon protonation. americanelements.com
This methodology has been successfully applied to the synthesis of various bicyclic ring systems, including hexahydro-1H-pyrrolizine and octahydroindolizine (B79230) derivatives. nih.govamericanelements.comcenmed.comscitoys.com The diastereoselectivity and yield of the bicyclic products can be influenced by factors such as the structure of the allylaminoalkene substrate and the amount of this compound used. nih.govamericanelements.com Using catalytic amounts of this compound can sometimes lead to monocyclic products, while increased amounts favor the double cyclization to bicyclic systems. nih.gov The steric bulk of the amine component can also impact the yield and diastereoselectivity of the bicyclic product. nih.gov
Synthesis of Specialized Dyes and Advanced Organic Scaffolds
Lithium amides play a role in the synthesis of specialized organic compounds, including certain dyes and advanced organic scaffolds. Their strong basicity and nucleophilicity make them valuable reagents for introducing amino groups or facilitating cyclization and coupling reactions necessary for constructing complex molecular structures.
This compound has been noted for its application in the synthesis of dyes that exhibit large Stokes shifts, a property important in various optical applications. nih.gov Furthermore, lithium amides serve as reagents in the synthesis of advanced organic scaffolds, including anti-inflammatory compounds, dipeptidyl peptidase IV inhibitors, and sterically congested triarylamines. nih.gov These syntheses often involve multi-step sequences where lithium amides are employed in key steps such as deprotonation, alkylation, or condensation to build the desired molecular framework. nih.gov The ability of lithium amides to facilitate the formation of new carbon-nitrogen and carbon-carbon bonds is central to their utility in constructing these complex organic molecules.
| Application Area | Specific Transformation/Synthesis | Role of this compound |
| Catalysis | Ammonia Decomposition | Active component in solid solutions |
| Catalysis | Hydroboration of Nitriles | Catalyst (e.g., LiHMDS) |
| Catalysis | Transesterification (e.g., Polyester synthesis, ROP of cyclic esters) | Catalyst |
| Complex Molecular Architectures | Double Cyclization (Aminolithiation-Carbolithiation) | Initiator/Reagent |
| Synthesis of Specialized Compounds | Dyes with large Stokes shifts | Reagent |
| Synthesis of Specialized Compounds | Advanced Organic Scaffolds (e.g., anti-inflammatories, triarylamines) | Reagent/Base |
Advanced Materials for Hydrogen Storage
The development of efficient and safe hydrogen storage materials is crucial for the widespread adoption of hydrogen as an energy carrier. core.ac.ukamericanelements.com Solid-state hydrogen storage offers advantages in terms of volumetric energy density compared to compressed gas or liquid hydrogen. dntb.gov.ua Among the various materials being investigated, the Li-N-H system, which includes this compound (LiNH₂) and lithium imide (Li₂NH), has shown significant promise due to its relatively high hydrogen storage capacity and potential for reversibility. core.ac.ukaps.orgaps.orgresearchgate.net
Investigation of Li-N-H Systems (this compound, Lithium Imide) for Hydrogen Storage
The Li-N-H system, primarily involving the reversible reactions between lithium nitride (Li₃N), lithium imide (Li₂NH), and this compound (LiNH₂), has been extensively studied for hydrogen storage applications. aps.orgnih.gov The theoretical hydrogen storage capacity of this system can reach up to 11.5 mass%. aps.org
The hydrogenation of Li₃N proceeds in two steps: Li₃N + 2H₂ ↔ Li₂NH + LiH + H₂ Li₂NH + H₂ ↔ LiNH₂ + LiH aps.org
The second step, the reversible conversion between this compound (LiNH₂) and lithium imide (Li₂NH) in the presence of lithium hydride (LiH), is particularly relevant for hydrogen storage under moderate conditions. aps.orgunimib.it This reaction can be represented as: LiNH₂ + LiH ↔ Li₂NH + H₂ wikipedia.org
Research has focused on improving the thermodynamic and kinetic properties of the Li-N-H system to make it more suitable for practical applications. Factors such as operating temperature, hydrogen capacity, and sorption kinetics are key considerations. dntb.gov.ua The ideal enthalpy for hydrogen sorption for near-ambient operating conditions is around 30 kJ/mol H₂. dntb.gov.ua
Studies have investigated the effect of various additives and modifications on the hydrogen storage properties of Li-N-H systems. For instance, the addition of metal hydrides like MgH₂ and CaH₂ to the LiNH₂-LiH system has shown improvement in dehydrogenation temperature and kinetics, attributed to enhanced Li⁺ mobility. researchgate.netconicet.gov.ar this compound halides, such as Li₇(NH₂)₆Cl, have also been explored as promising materials, exhibiting lower hydrogen release temperatures and suppressed ammonia release compared to pristine this compound. core.ac.uk
The hydrogen storage capacity and operating temperatures for the LiNH₂/Li₂NH system have been investigated. The theoretical hydrogen storage amount for the LiNH₂ + LiH ↔ Li₂NH + H₂ reaction is 6.5 wt%. unimib.itnii.ac.jp Typical operating temperatures are around 280 °C, with an equilibrium temperature at normal pressure of 230 °C. unimib.it
Here is a summary of some research findings on hydrogen storage properties of Li-N-H based systems:
| System | Additive/Modification | Dehydrogenation Temperature | Hydrogen Capacity (wt.%) | Notes | Source |
| LiNH₂ + LiH | None | ~280 °C | 6.5 (theoretical) | Reversible at moderate pressure | unimib.it |
| LiNH₂ + LiH | MgH₂, CaH₂ | Lowered | Varied | Improved kinetics, enhanced Li⁺ mobility | researchgate.netconicet.gov.ar |
| LiNH₂ | - | ~400 °C (decomposition) | - | Decomposes to Li₂NH and NH₃ | easychem.orgwikipedia.org |
| Li₇(NH₂)₆Cl + LiH | - | Lower than LiNH₂ + LiH | Cycled | Suppressed NH₃ release, reversible structural changes | core.ac.uk |
| Mg(NH₂)₂-2LiH system | NaOH | Enhanced kinetics | - | Improved dehydrogenation/hydrogenation kinetics | acs.org |
| LiNH₂-LiH with TiCl₃ catalyst | TiCl₃ | 150-250 °C | ~5.5 | Fast kinetics, no detectable NH₃ emission up to 450 °C | nii.ac.jp |
| Li-Sr-Al-N-H (Sr₂AlH₇ + LiNH₂) | - | Starts ~125 °C | 0.91 (180°C), 1.53 (330°C) | Two-step decomposition, lowered thermal stability | scielo.br |
Mechanisms of Hydrogenation and Dehydrogenation in Li-N-H Materials
Understanding the mechanisms of hydrogen uptake and release in Li-N-H systems is crucial for optimizing their performance. The reversible reaction between this compound (LiNH₂) and lithium imide (Li₂NH) involves the migration of Li⁺ and H⁺ ions. aps.org
The dehydrogenation of LiNH₂ to Li₂NH is often described as a two-stage process. First, this compound can decompose into lithium imide and gaseous ammonia (NH₃): 2LiNH₂ → Li₂NH + NH₃ unimib.itwikipedia.org
Subsequently, this generated ammonia can react with lithium hydride (LiH) to produce hydrogen gas and regenerate this compound: NH₃ + LiH → LiNH₂ + H₂ wikipedia.orgnii.ac.jp
There is ongoing research into the atomistic mechanisms of these processes. Studies suggest that the transformation between LiNH₂ and Li₂NH can occur through non-stoichiometric processes within the cubic anti-fluorite-like Li-N-H structure. aps.orgacs.org Defect formation and migration, particularly of lithium and hydrogen species, play a significant role in mass transport and ionic conduction, which are essential for the reaction. aps.org Hydrogen interstitials and vacancies are responsible for the formation and breaking of N-H bonds. aps.org
Theoretical studies propose that the decomposition of LiNH₂ into Li₂NH and NH₃ may occur via competing mechanisms, one involving defect formation in the bulk and another at the surface. aps.org The prevailing mechanism and activation energy can depend on factors like particle size and surface area. aps.org
The rehydrogenation of Li₂NH involves the reaction with hydrogen to form LiNH₂ and LiH. wikipedia.org Studies on the hydrogenation of Li₂NH suggest that H₂ adsorption and splitting can occur at the surface or in the bulk of Li₂NH. unimib.it The migration of Li⁺ ions towards the surface can facilitate the reaction with incoming H₂ molecules. unimib.it
While the Li-N-H system offers high theoretical hydrogen storage capacity, challenges remain, including relatively high operating temperatures and the potential for ammonia release, which can be detrimental to fuel cell catalysts. nih.gov203.158.7 Research continues to focus on modifying the system through compositional variations, additives, and nanostructuring to improve kinetics, lower operating temperatures, and suppress ammonia formation. core.ac.uknih.govresearchgate.netconicet.gov.ar203.158.7
Advanced Characterization Techniques in Lithium Amide Research
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local environment, structure, and dynamics of lithium amide in solution and solid states. By examining different nuclei present in the compound and its complexes, researchers can gain detailed information about lithium-nitrogen interactions, aggregation states, and reaction pathways.
⁶Li and ¹⁵N NMR for Probing Lithium-Nitrogen Interactions and Aggregation
The low natural abundance and favorable quadrupolar properties of ⁶Li and ¹⁵N make them particularly useful for studying lithium amides by NMR. These nuclei are sensitive to their local electronic environment and coordination, providing direct information about the nature of Li-N bonds and the aggregation state of this compound in solution.
Studies utilizing ⁶Li and ¹⁵N NMR have revealed that lithium amides can exist as various aggregates in solution, including dimers, trimers, and tetramers, depending on the solvent and substituents present gu.secapes.gov.brnih.govacs.org. For instance, chiral lithium amides have been shown to form dimeric complexes with Li-P interactions in ethereal solvents, where one lithium atom is coordinated to two phosphines and the other is solvent-bound gu.seresearchgate.net. Mixed aggregates, such as 2:1 trimeric complexes of a chiral this compound and n-butyllithium, have also been identified as major species in solution using these techniques nih.govacs.org.
The coupling constants between ⁶Li and ¹⁵N nuclei provide further details about the bonding and coordination environment around the lithium and nitrogen atoms. Different coordination numbers at lithium lead to distinct ⁶Li,¹⁵N coupling constants nih.gov. For example, studies on this compound dimers and their mixed complexes with n-butyllithium have shown clear differences in coupling constants for di-, tri-, and tetracoordinated lithium atoms nih.gov.
Diffusion-Ordered Spectroscopy (DOSY) for Determining Aggregation Numbers
Diffusion-Ordered Spectroscopy (DOSY) NMR is a technique that separates NMR signals based on the diffusion coefficients of the molecules in solution. Larger aggregates diffuse more slowly than smaller ones, allowing for the determination of aggregation numbers and the identification of different species present in a mixture.
DOSY NMR, often in conjunction with ⁶Li and ¹⁵N NMR, has been successfully applied to determine the aggregation numbers of this compound complexes in solution nih.govacs.orgacs.orgnih.gov. By correlating the measured diffusion coefficients with those of internal references with known formula weights, the hydrodynamic radius and thus the aggregation state of the this compound species can be estimated nih.govacs.orgacs.org. This approach has confirmed the presence of mixed trimeric complexes and provided insights into their solution structures nih.govacs.org.
Low-Temperature NMR for Observation of Intermediates and Reaction Equilibria
Many reactions involving lithium amides are conducted at low temperatures to control reactivity and improve selectivity. Low-temperature NMR spectroscopy allows for the direct observation and characterization of transient intermediates and the study of reaction equilibria that are not stable at higher temperatures.
Low-temperature ⁶Li and ¹⁵N NMR studies have been instrumental in understanding the aggregation and solvation of chiral lithium amides and their interactions with substrates gu.seresearchgate.netacs.org. These experiments can reveal the formation of specific complexes, such as monomeric and dimeric complexes between lithium amides and epoxides at low temperatures figshare.com. They can also provide information about the kinetics of ligand exchange processes, which can be slow on the NMR timescale at reduced temperatures researchgate.netfigshare.comresearchgate.net. Furthermore, low-temperature NMR has been used to study the lithiation pathways of amines, identifying partially lithiated intermediates that exist prior to the formation of the final product nih.govacs.org.
Here is a table summarizing some research findings from NMR studies on this compound aggregation:
| This compound System | Solvent(s) | Observed Aggregates/Complexes | Key NMR Techniques Used | Reference |
| Chiral lithium N,P-amides | Ethereal solvents | Dimers | Low-temperature ⁶Li NMR | gu.se |
| Chiral lithium amides with phosphine (B1218219) chelating groups | Et₂O, THF | Dimeric complexes with Li-P interactions | ⁶Li, ¹³C, ³¹P NMR | gu.seresearchgate.net |
| Chiral this compound and n-Butyllithium | Toluene-d₈ | Mixed 2:1 trimeric complex | ¹H, ¹³C INEPT DOSY, ⁶Li, ¹⁵N NMR, 2D NMR | nih.govacs.orgacs.org |
| Chiral this compound and n-Butyllithium | Et₂O, THF | Mixed dimeric complexes | NMR (including ⁶Li, ¹⁵N) | nih.gov |
| Lithium diethylamide (Et₂NLi) | Oxetane, THF, Et₂O | Four-, five-, and six-rung ladders, cyclic dimers/trimers | ⁶Li, ¹⁵N NMR | capes.gov.br |
| Methyllithium, n-butyllithium, chiral this compound | THF | Mixed dimers | ⁶Li NMR | researchgate.netacs.org |
| Lithioacetonitrile and chiral this compound | DEE, THF | Mixed dimers | NMR (including ⁶Li, ¹H HOESY) | nih.gov |
| Lithiation of N,N'-di-tert-butylethylenediamine | Benzene | Partially lithiated intermediates | ¹H NMR | nih.govacs.org |
X-ray Diffraction (XRD) and Neutron Diffraction Techniques
X-ray Diffraction (XRD) and neutron diffraction are essential techniques for determining the crystal structure and phase behavior of solid this compound and its related compounds. While XRD is sensitive to the electron density distribution and provides excellent information about the positions of heavier atoms, neutron diffraction is particularly powerful for locating light atoms like hydrogen (or deuterium) due to their significant neutron scattering cross-sections. The complementary nature of these techniques allows for comprehensive structural refinement.
In Situ Powder Diffraction for Monitoring Solid-State Reactions and Phase Changes
In situ powder diffraction involves collecting diffraction patterns while a reaction or process is occurring, providing real-time information about structural changes, phase transformations, and the formation and consumption of intermediate species. This is particularly valuable for studying solid-state reactions involving this compound, such as those relevant to hydrogen storage.
In situ synchrotron X-ray powder diffraction has been used to investigate hydrogen storage and release in this compound-lithium hydride composites. These studies have allowed for the observation of the formation and evolution of non-stoichiometric intermediate species, such as Li₁₊ₓNH₂₋ₓ, and have provided insights into the reaction mechanisms capes.gov.brrsc.org. In situ powder diffraction has also been applied to study the decomposition of this compound-based catalysts under ammonia (B1221849) flow, revealing the phases present during the catalytic cycle rsc.orgdiamond.ac.uk.
Monitoring phase changes as a function of temperature or gas atmosphere using in situ techniques helps in understanding the reaction pathways and the stability of different this compound-containing phases. For example, in situ XRD has shown structural transitions in mixed lithium and magnesium imides formed from this compound and magnesium hydride oregonstate.edunist.gov.
Complementary Use of X-ray and Neutron Diffraction for Structural Refinement
Combining data from both X-ray and neutron diffraction is crucial for accurate structural determination of this compound and its derivatives, especially when the positions of hydrogen atoms are important. X-ray diffraction provides precise information on the metal and nitrogen atom positions, while neutron diffraction allows for the accurate localization of hydrogen atoms, which are difficult to pinpoint with XRD due to their low electron density.
The crystal structure of this compound (LiNH₂) is tetragonal wikipedia.org. Studies on related lithium imide (Li₂NH) and mixed lithium-magnesium imides have frequently employed both techniques for comprehensive structural analysis oregonstate.edunist.govresearchgate.netresearchgate.netarxiv.org. For instance, the crystal structures of deuterated lithium imide (Li₂ND) and magnesium amide (Mg(ND₂)₂) have been investigated using high-resolution powder neutron and synchrotron X-ray diffraction, providing detailed parameters for their tetragonal and tetragonal crystal structures, respectively researchgate.net. The complementary data enabled accurate determination of atomic positions, including those of deuterium (B1214612) researchgate.net.
Neutron diffraction is particularly useful for studying the hydrogen (or deuterium) positions and dynamics in solid-state hydrogen storage materials based on this compound and imide researchgate.netarxiv.orgacs.orgresearchgate.net. It can reveal details about hydrogen disorder and its role in structural transitions and reaction mechanisms researchgate.netarxiv.org. For example, neutron powder diffraction has been used to propose revised crystal structure models for lithium imide, accurately determining the partially occupied hydrogen sites researchgate.netarxiv.org. The combined approach is essential for understanding the complex solid solutions and intermediate phases that form in systems like Li-N-H researchgate.netnih.gov.
Here is a table highlighting the complementary use of XRD and Neutron Diffraction in this compound research:
| Material System | Techniques Used | Key Structural Information Gained | Reference |
| Pure this compound nanoparticles | Synchrotron X-ray diffraction | Characterization of synthesized compounds, particle morphology (with TEM) | researchgate.net |
| This compound and magnesium hydride mixtures | In situ Synchrotron XRD, Neutron Diffraction | Reaction pathway, crystal structures of Li₂Mg(NH)₂ structural variants, Li/Mg/vacancy disorder | oregonstate.edunist.gov |
| Deuterated lithium imide (Li₂ND), Mg(ND₂)₂ | High-resolution powder Neutron and Synchrotron X-ray diffraction | Crystal structures (tetragonal for LiND₂, tetragonal for Mg(ND₂)₂), atomic positions (including D) | researchgate.net |
| Li-N-H system (hydrogen storage) | In situ Synchrotron X-ray powder diffraction | Formation and evolution of non-stoichiometric intermediate species (Li₁₊ₓNH₂₋ₓ) | capes.gov.brrsc.org |
| Lithium imide–metal nitride ammonia decomposition catalysts | In situ Neutron powder diffraction | Active phases present during ammonia decomposition | rsc.orgacs.org |
| Lithium imide (Li₂NH) | Neutron powder diffraction | Revised crystal structure model, hydrogen site occupation and disorder | researchgate.netarxiv.org |
| This compound-imide solid solution | Powder X-ray and Neutron diffraction | Non-stoichiometric cubic phase, hydrogen distribution disorder | researchgate.netnih.gov |
Other Spectroscopic and Analytical Methods
Beyond common techniques, other spectroscopic and analytical methods provide specific insights into the nature of this compound and its involvement in chemical processes.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique used to identify functional groups within a chemical substance by measuring the absorption or transmission of infrared radiation. ijrpr.commlsu.ac.in Different functional groups vibrate at characteristic frequencies, producing a unique "fingerprint" in the IR spectrum. ijrpr.commlsu.ac.in This technique is valuable in this compound research for confirming the presence of the amide functional group (-NH₂) and monitoring changes in chemical bonding during reactions.
For instance, IR spectroscopy can be used to analyze polymer-supported chiral lithium amides, helping to characterize the structure of functionalized resins and confirm the attachment of amine groups, which are precursors to the this compound bases. nih.gov The technique can identify characteristic absorption peaks corresponding to N-H amine stretches, as well as other relevant functional groups introduced during the functionalization process. researchgate.net Changes in the intensity or position of these peaks can provide information about the success of the functionalization and the chemical environment of the functional groups.
Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size Distribution
Transmission Electron Microscopy (TEM) is a widely used technique to observe the morphology, size, and structure of materials at the nanoscale, including nanoparticles. mdpi.comlbl.gov In this compound research, TEM can be applied to study the morphology and size distribution of this compound nanoparticles or nanoparticles synthesized using this compound as a reactant or catalyst.
Research has demonstrated the synthesis of pure this compound nanoparticles, and TEM has been employed to study their particle morphology. researchgate.net TEM images can reveal the shape (e.g., spherical, polyhedral) and the degree of aggregation of the nanoparticles. mdpi.comnih.gov By analyzing TEM micrographs, researchers can determine the particle size distribution, which is a critical parameter influencing the properties and performance of nanoparticles in various applications, such as hydrogen storage or catalysis. mdpi.comresearchgate.netnih.gov
For example, TEM has been used to characterize lithium-containing nanoparticles, showing spherical particles with specific size ranges and distributions depending on the synthesis method. mdpi.comnih.gov This highlights the utility of TEM in visualizing the physical characteristics of lithium-based nanomaterials.
Below is a conceptual table illustrating the type of data that might be obtained from TEM analysis in this compound nanoparticle research:
| Sample Description | Morphology | Average Particle Size (nm) | Size Distribution Range (nm) | Notes |
| Pure this compound Nanoparticles | Spherical/Polyhedral | e.g., 30 | e.g., 20-50 | Depends on synthesis method researchgate.netnih.gov |
| Lithium-containing Nanoparticles | Various | e.g., 50-80 | e.g., 60-100 | Morphology can be polyhedral mdpi.com |
UV-Visible Spectroscopy for Quantitative Analysis of Functionalized Polymers
UV-Visible (UV-Vis) spectroscopy measures the absorption and transmission of ultraviolet and visible light by a sample. nih.govutm.my This technique is often used for quantitative analysis of substances that absorb in the UV-Vis region, based on the Beer-Lambert Law (A = εbc), which relates absorbance to concentration. utm.my
While this compound itself may not strongly absorb in the UV-Vis region, this technique is relevant in research involving functionalized polymers where lithium amides might be used as catalysts, initiators, or in the modification process. UV-Vis spectroscopy can be applied to quantitatively analyze functional groups attached to polymers, particularly if those functional groups have chromophores that absorb UV-Vis light. researchgate.net
For example, UV-Vis spectroscopy has been used for the quantitative analysis of amino groups attached to the surface of carbon-based nanoparticles, a process that could potentially involve amine-containing precursors or reactions catalyzed by lithium amides. researchgate.net By correlating the absorbance intensity with known concentrations of a chromophoric label or the functional group itself (if it absorbs), the amount of functionalization on the polymer can be determined. researchgate.net
In the context of functionalized polymers synthesized or modified using lithium amides, UV-Vis spectroscopy could potentially be used to:
Quantify the concentration of a chromophore-labeled functional group incorporated into the polymer chain or surface.
Monitor the progress of reactions involving functionalized polymers if reactants or products have distinct UV-Vis absorbance profiles.
Determine the loading amount of functional groups on polymer supports used in conjunction with this compound reagents. nih.gov
The application of UV-Vis spectroscopy for quantitative analysis relies on the presence of suitable chromophores within the functionalized polymer system. nih.govutm.my
Emerging Research Directions and Future Perspectives in Lithium Amide Chemistry
Rational Design and Synthesis of Tailored Lithium Amide Reagents with Enhanced Reactivity and Selectivity
The future of this compound chemistry is increasingly centered on the rational design of bespoke reagents. By systematically modifying the steric and electronic environment of the amide nitrogen, chemists can fine-tune the reactivity and selectivity of these powerful tools for specific synthetic challenges.
Current research focuses on several key strategies:
Introduction of Functional Groups: Scientists are designing and synthesizing novel this compound precursors that incorporate additional coordinating groups. For instance, a tridentate nitrogen-based ligand, N(SiMe(2)CH(2)NMe(2))(2), was prepared and its lithium derivative, LiN(SiMe(2)CH(2)NMe(2))(2), was synthesized and characterized. nih.gov This this compound, which exists as a dimer in the solid state, serves as a precursor for creating Group 4 amides, demonstrating how tailored ligands can be used to construct specific metal complexes. nih.gov
Chiral Amides for Asymmetric Synthesis: A significant area of development is the creation of homochiral lithium amides for asymmetric transformations. These reagents have proven highly effective in achieving high levels of stereocontrol. For example, the conjugate addition of chiral lithium amides to specific unsaturated esters is a key step in the asymmetric synthesis of 3,4-disubstituted aminopyrrolidines, yielding products with excellent diastereomeric and enantiomeric excess (>98%). rsc.orgnih.gov
Shifting Reactivity Paradigms: Innovative design is enabling lithium amides to participate in unconventional reactions. Research has shown that a this compound can induce a single-electron transfer to benzophenones, generating a synergistic radical pair. nih.gov This pair can then perform a regioselective C-H abstraction, leading to the synthesis of novel spiro-heterocycles, a class of compounds of great interest in medicinal chemistry. nih.gov This work fundamentally shifts the perceived reactivity of lithium amides from purely basic/nucleophilic to the radical domain. nih.gov
The ability to rationally design these reagents allows for unprecedented control over chemical transformations, from deprotonations and alkylations to complex cyclization and functionalization reactions. nih.govthieme-connect.de
Exploration of Kinetically Activated Aggregates for Improved Reaction Efficiency
A pivotal development in understanding and enhancing this compound reactivity lies in the study of their aggregation states. In solution, lithium amides exist as complex aggregates, and the size and structure of these aggregates profoundly influence their reactivity. gu.se A key emerging strategy is to favor the formation of smaller, "kinetically activated" aggregates, which are more reactive than their larger, more stable counterparts.
Recent breakthroughs have demonstrated that the choice of solvent is critical in controlling aggregation. The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a biomass-derived solvent, has been shown to promote the formation of small, highly reactive this compound aggregates. nih.govrsc.org This has led to remarkable improvements in reaction efficiency, as detailed in the following findings:
Ultrafast Reactions: In 2-MeTHF, amidations of esters using lithium amides can be completed in as little as 20 seconds at room temperature. nih.gov
Air and Moisture Compatibility: The enhanced reactivity of these kinetically activated aggregates allows them to react with the desired substrate much faster than they can be decomposed by ambient air or moisture. nih.govrsc.org This overcomes a major traditional limitation of organolithium chemistry, which typically requires strict inert atmosphere and dry solvent conditions. rsc.org
Mechanism of Activation: Spectroscopic and structural studies suggest that 2-MeTHF effectively solubilizes the this compound and favors the formation of monomers or small aggregates. nih.govrsc.org These less-aggregated species are more powerful nucleophiles, leading to a dramatic acceleration of the desired chemical reaction, such as the cleavage of a C-O bond in an ester. nih.gov
This exploration into kinetically activated aggregates is not just improving reaction times but is fundamentally changing how and where this compound chemistry can be applied, pushing it towards more practical and less stringent industrial applications.
Table 1: Effect of Solvent on this compound Mediated Amidation of Ethyl Benzoate
| Entry | This compound | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | LiNMePh | 2-MeTHF | Air, rt, 20s | 81 | rsc.org |
| 2 | LiNMePh | Glycerol | Air, rt, 20s | 79 | rsc.org |
| 3 | LiNMePh | Toluene (B28343) | Air, rt, 20s | 25 | rsc.org |
| 4 | LiNMePh | Hexane (B92381) | Air, rt, 20s | <5 | rsc.org |
Development of Sustainable and Environmentally Benign Methodologies for this compound Chemistry
In line with the global push for green chemistry, a major research thrust is the development of sustainable and environmentally friendly methods involving lithium amides. This involves rethinking every aspect of the process, from starting materials to reaction conditions and workup procedures.
Key areas of progress include:
Green Solvents: There is a significant move away from traditional volatile organic compounds (VOCs). Research highlights the use of biomass-derived solvents like 2-MeTHF and glycerol, which are considered greener alternatives. nih.govrsc.org 2-MeTHF, for example, can be produced from renewable resources like furfural (B47365) and is less miscible with water, simplifying extractions. nih.gov
Ambient Conditions: The use of kinetically activated aggregates has enabled reactions to be performed at room temperature and in the open air, eliminating the need for energy-intensive cooling and inert atmosphere protocols that rely on gases like argon. nih.govrsc.org
Solvent-Free Reactions: Some protocols are eliminating the need for solvents altogether. For example, a NaOtBu-mediated synthesis of amides from unactivated esters has been developed under solvent-free conditions, featuring an environmentally friendly workup that avoids organic solvents and chromatography. rsc.org
Improved Synthesis of this compound: Even the production of this compound itself is being made more sustainable. A patented method describes the preparation of this compound from lithium metal and ammonia (B1221849) at ambient temperature, which avoids the formation of hydrogen gas and allows for the recovery of ammonia. google.com This is a significant improvement over traditional methods that require cryogenic temperatures or high heat. google.com
These advancements are crucial for reducing the environmental footprint of chemical synthesis, lowering costs, and improving safety, making this compound chemistry more attractive for large-scale industrial production. rsc.org
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
The complexity of this compound chemistry, particularly their tendency to form various aggregates in solution, presents a significant challenge to understanding their reaction mechanisms. gu.se A powerful modern approach is the close integration of computational modeling, primarily using Density Functional Theory (DFT), with advanced experimental techniques like multinuclear NMR spectroscopy. gu.seresearchgate.net
This synergistic approach provides unprecedented insight into:
Reaction Pathways and Transition States: Computational studies can model the entire reaction coordinate, identifying transition state structures and energy barriers. gu.seacs.org For example, DFT calculations have been used to investigate the enantioselective deprotonation of cyclohexene (B86901) oxide by a chiral this compound, revealing that solvation differences in the diastereoisomeric transition states are crucial for selectivity. gu.se
Structure of Aggregates: DFT calculations help elucidate the structure of the reactive species. In the study of chiral lithium amides, DFT and NMR studies together have characterized mixed aggregates (heterodimers) formed with other lithium species, which are often the true reacting entities. gu.seresearchgate.net
Solvent Effects: Modeling can explain the profound impact of solvents on reactivity. Calculations have shown how coordinating solvent molecules like THF influence the dimerization energies and stability of this compound aggregates. researchgate.net
Predictive Power: By developing accurate computational models that are validated by experimental data, researchers can predict the outcomes of reactions and rationally design new, more effective reagents. gu.se For instance, a computational model led directly to the development of a more highly enantioselective chiral this compound. gu.se
This integrated strategy is transforming this compound chemistry from a field often reliant on empirical observation to one grounded in deep, predictive mechanistic understanding. rsc.org
Table 2: Examples of Integrated Computational and Experimental Studies in this compound Chemistry
| Research Area | Experimental Method | Computational Method | Key Insight | Reference(s) |
|---|---|---|---|---|
| Enantioselective Deprotonation | Kinetics, Synthesis | DFT | Identified transition state model; showed solvation and non-bonded interactions control enantioselectivity. | gu.se |
| Mixed Aggregate Structures | Multinuclear NMR (¹H, ⁶Li, ¹³C, ¹⁵N) | DFT | Characterized mixed aggregates of chiral lithium amides with alkyllithiums and lithium halides in solution. | researchgate.net |
| Transamidation Mechanism | X-ray Crystallography, NMR | DFT | Proposed a mechanism involving a mixed co-complex and pre-coordination of the substrate to the this compound. | rsc.orgrsc.org |
| Condensation Reactions | N/A | DFT | Investigated the interaction of organolithium dimers with formaldehyde, comparing sp² and sp³ nucleophiles. | acs.org |
Interdisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Catalysis
The unique properties of this compound and its derivatives have propelled their use beyond traditional organic synthesis into burgeoning interdisciplinary fields, particularly materials science and catalysis. This expansion highlights the versatility of the Li-N-H system.
Materials Science: Hydrogen Storage this compound has emerged as a key component in materials for solid-state hydrogen storage, a critical technology for a future hydrogen economy. nih.govtaylorandfrancis.com The LiNH₂/LiH system is of particular interest due to its reversible hydrogen storage capabilities. wikipedia.org
Reaction System: The storage and release cycle involves the reaction: LiNH₂ + LiH ↔ Li₂NH + H₂. taylorandfrancis.com
Solid Solutions: Research has shown that solid solutions of this compound (LiNH₂) and lithium imide (Li₂NH) are present during these hydrogen storage and release reactions. acs.org Understanding the structure and compositional flexibility of these non-stoichiometric phases is crucial for optimizing the material's performance. nih.govacs.org
Challenges: While promising due to high gravimetric storage capacity, the Li-N-H system faces challenges such as high operating temperatures and sensitivity to air and moisture, which are active areas of research. taylorandfrancis.com
Catalysis: Ammonia Decomposition this compound and its related imide are highly effective catalysts for the decomposition of ammonia (NH₃) into hydrogen (H₂) and nitrogen (N₂). nih.govrsc.org This is a vital process for using ammonia as a carbon-free energy carrier.
High Activity: The non-stoichiometric lithium imide-amide system demonstrates superior ammonia decomposition activity compared to many traditional metal-based catalysts like ruthenium. nih.govrsc.org
Active Phase: The catalytic activity is linked to an intermediate stoichiometry that is closer to lithium imide than this compound. rsc.orgnih.gov Neutron diffraction studies show that under ammonia flow, the catalyst's bulk structure is actively involved in the reaction. nih.govrsc.org
Promotion Effects: The catalytic activity can be significantly enhanced by the addition of transition metals like manganese (Mn) and chromium (Cr). bham.ac.ukbirmingham.ac.uk These metals are believed to act as promoters, reducing the formation temperature of the active imide-rich phase. bham.ac.ukbirmingham.ac.uk
Support Materials: To improve catalyst stability and performance, research is underway to identify suitable support materials. Magnesium oxide has been identified as a potentially suitable support because, unlike other materials like silica (B1680970) or alumina, it does not irreversibly react with the catalyst under operating conditions. acs.org
This interdisciplinary research is unlocking new applications for this compound, positioning it as a critical material in the development of future energy technologies.
Q & A
Q. What are the established methodologies for synthesizing lithium amide (LiNH₂) with high purity?
this compound is synthesized via direct reaction of lithium metal with liquid ammonia under controlled conditions:
Key considerations include:
- Ammonia purification to remove trace water, which reacts violently with lithium.
- Temperature control (< -33°C) to maintain ammonia in liquid phase.
- Post-synthesis purification via vacuum sublimation or inert atmosphere filtration to isolate LiNH₂ .
| Synthesis Parameter | Optimal Condition |
|---|---|
| Ammonia purity | ≥99.99% (dry) |
| Reaction temperature | -40°C to -30°C |
| Lithium form | Ribbon or powder |
Q. How can the crystal structure and reactivity of this compound be experimentally characterized?
- X-ray diffraction (XRD) : Resolve tetragonal crystal symmetry (space group I4/mmm) and lattice parameters (a = 3.81 Å, c = 5.03 Å). Synchrotron XRD is preferred for high-resolution phase analysis during hydrogenation/dehydrogenation cycles .
- Thermogravimetric analysis (TGA) : Quantify hydrogen release (theoretical: 6.5 wt.%) at 285–300°C under inert gas flow .
- Computational modeling : Density Functional Theory (DFT) predicts charge distribution (Li⁺δ–N⁻δ–H⁺δ) and hydrogen migration pathways .
Advanced Research Questions
Q. What mechanisms explain non-stoichiometric behavior in the LiNH₂/Li₂NH hydrogen storage system?
The LiNH₂ ↔ Li₂NH + H₂ reaction involves a bulk non-stoichiometric cubic anti-fluorite intermediate (Li₁₋ₓNH₁₊ₓ), identified via in situ synchrotron XRD. Key findings:
- Hydrogen desorption occurs via progressive Li⁺ migration, creating vacancies that destabilize NH₂⁻ groups.
- Kinetic hysteresis arises from incomplete phase separation during cycling, requiring isothermal annealing (250°C, 10 bar H₂) to restore stoichiometry .
| Cycle | H₂ Capacity Loss per Cycle | Mitigation Strategy |
|---|---|---|
| 1–10 | 0.8 wt.% | Annealing at 250°C |
| 10–50 | 0.3 wt.% | TiCl₃ dopant (1 mol%) |
Q. How can computational models resolve contradictions in reported reaction pathways for chiral this compound bases?
Discrepancies in deprotonation selectivity (e.g., enantioselective alkylation) arise from solvent coordination effects. Methodological solutions:
- Molecular dynamics (MD) simulations : Compare THF vs. hexane solvents. THF stabilizes monomeric Li species, enhancing stereocontrol .
- Natural Bond Orbital (NBO) analysis : Quantify Li–N bond polarization (e.g., LiHMDS: 0.72 e⁻ charge transfer) to predict base strength .
| Base | Charge Transfer (e⁻) | Deprotonation Efficiency |
|---|---|---|
| LiHMDS (hexane) | 0.68 | Moderate (k = 1.2×10³ M⁻¹s⁻¹) |
| LiHMDS (THF) | 0.72 | High (k = 3.5×10³ M⁻¹s⁻¹) |
Q. What strategies address contradictions in experimental data on this compound’s hydrolytic stability?
Reported hydrolysis rates vary due to:
- Surface passivation : LiNH₂ forms LiOH/Li₂CO₃ layers in humid air, slowing bulk reactions. Use in situ Raman spectroscopy to monitor surface vs. bulk degradation .
- Particle size effects : Nanoparticles (<100 nm) hydrolyze 5× faster than bulk crystals. Control via ball-milling duration (e.g., 2 hrs for 200 nm particles) .
Methodological Guidance
Q. How to design experiments for optimizing this compound’s role in boron nitride synthesis?
- Additive screening : Compare LiNH₂ with Li₃N in hexagonal boron nitride (hBN) → cubic boron nitride (cBN) phase transitions. Use XRD/Raman to quantify cBN yield .
- DOE (Design of Experiments) : Vary LiNH₂ concentration (5–20 wt.%), temperature (800–1200°C), and pressure (2–5 GPa) to map phase-transition kinetics.
Q. What protocols ensure reproducibility in handling this compound’s moisture sensitivity?
- Glovebox protocols : Maintain O₂/H₂O levels <0.1 ppm. Pre-dry solvents (e.g., THF over Na/K alloy).
- Quenching post-reaction : Use degassed methanol at -78°C to safely neutralize residual LiNH₂ .
Data Analysis and Reporting
Q. How to standardize data reporting for this compound studies to facilitate meta-analyses?
Adopt the following in publications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
